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  • Product: 4-(4-Fluorophenyl)piperazine-1-carbothioamide
  • CAS: 25565-70-2

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Technical Guide

Introduction: A Molecule of Interest at the Crossroads of Bioactivity The compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide emerges from a rich chemical landscape of bioactive molecules. Its structure marries two ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Interest at the Crossroads of Bioactivity

The compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide emerges from a rich chemical landscape of bioactive molecules. Its structure marries two key pharmacophores: the piperazine ring, a cornerstone in numerous approved drugs, and the thiosemicarbazide moiety, a versatile scaffold known for a wide spectrum of therapeutic activities.[1][2][3] The presence of a fluorophenyl group further suggests potential for enhanced metabolic stability and target interaction.

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. We will delve into postulated mechanisms based on its structural congeners and outline a robust, multi-pronged experimental approach to systematically investigate its biological effects at the cellular and molecular levels. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the activities of structurally related thiosemicarbazide and piperazine derivatives, we can hypothesize several potential in vitro mechanisms of action for 4-(4-Fluorophenyl)piperazine-1-carbothioamide. These include, but are not limited to:

  • Antiproliferative and Pro-apoptotic Activity in Cancer Cells: Many thiosemicarbazide and piperazine derivatives have demonstrated potent anticancer effects.[1][4][5] The proposed mechanism often involves the induction of programmed cell death, or apoptosis.[1]

  • Inhibition of Key Bacterial Enzymes: The thiosemicarbazide scaffold is a known inhibitor of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][6]

  • Modulation of Cellular Transporters: Structurally similar compounds containing a fluorophenyl-piperazine moiety have been shown to inhibit equilibrative nucleoside transporters (ENTs), which could impact nucleoside salvage pathways and adenosine signaling.[7][8]

  • Anti-Angiogenic Effects: Derivatives of carbothioamide have been observed to possess anti-angiogenic properties, potentially through the downregulation of key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[9]

The following sections will detail the experimental workflows to rigorously test these hypotheses.

PART 1: Investigating Antiproliferative and Pro-Apoptotic Effects

A primary avenue of investigation for a novel compound with this chemical heritage is its potential as an anticancer agent. The initial step is to ascertain its effect on cancer cell viability and then to dissect the underlying mechanism of cell death.

Core Experiment: Cell Viability and Cytotoxicity Assessment

Scientific Rationale: The foundational experiment is to determine if 4-(4-Fluorophenyl)piperazine-1-carbothioamide affects the viability of cancer cells and to quantify its potency (IC50). A panel of cancer cell lines from different tissue origins should be used to identify potential tissue-specific sensitivities.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HCT116 - colon) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.[10]

  • Cell Seeding: Trypsinize and seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in DMSO. Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the overnight culture medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Mechanistic Deep Dive: Apoptosis Assays

Scientific Rationale: If the compound reduces cell viability, the next logical step is to determine if this is due to the induction of apoptosis. This can be assessed by measuring key markers of the apoptotic cascade.

Detailed Protocol: Annexin V/Propidium Iodide Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation: Expected Outcomes from Apoptosis Assay

Cell PopulationVehicle Control (%)IC50 Treatment (%)2x IC50 Treatment (%)
Live (Annexin V-/PI-)>95DecreasedSignificantly Decreased
Early Apoptotic (Annexin V+/PI-)<5IncreasedIncreased
Late Apoptotic/Necrotic (Annexin V+/PI+)<2IncreasedSignificantly Increased

Visualizing the Proposed Apoptotic Pathway

G Compound 4-(4-Fluorophenyl)piperazine- 1-carbothioamide Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induction.

PART 2: Elucidating Antibacterial Mechanism of Action

Given the known antibacterial properties of thiosemicarbazides, it is crucial to investigate the potential of 4-(4-Fluorophenyl)piperazine-1-carbothioamide as an antibacterial agent.

Core Experiment: Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro test to quantify the potency of a potential antibiotic against a panel of clinically relevant bacteria.

Detailed Protocol: Broth Microdilution Method

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Deep Dive: DNA Gyrase Inhibition Assay

Scientific Rationale: Fluoroquinolones and some thiosemicarbazide derivatives inhibit bacterial growth by targeting DNA gyrase.[1][11] An in vitro assay can directly measure the inhibitory effect of the compound on this enzyme's activity.

Detailed Protocol: DNA Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA, ATP, and reaction buffer.

  • Compound Addition: Add varying concentrations of 4-(4-Fluorophenyl)piperazine-1-carbothioamide or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled vs. relaxed) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualizing the Experimental Workflow for DNA Gyrase Inhibition

G cluster_0 Reaction Setup cluster_1 Analysis DNA Relaxed Plasmid DNA Gel Agarose Gel Electrophoresis DNA->Gel Enzyme DNA Gyrase + ATP Enzyme->Gel Compound Test Compound Compound->Gel Result Visualization of DNA Bands Gel->Result

Caption: Workflow for DNA gyrase supercoiling assay.

PART 3: Assessment of Other Potential Mechanisms

To ensure a comprehensive understanding, other plausible mechanisms should also be investigated, particularly those suggested by compounds with similar substructures.

Equilibrative Nucleoside Transporter (ENT) Inhibition Assay

Scientific Rationale: The fluorophenyl-piperazine moiety is present in known inhibitors of ENTs.[7][8] Inhibition of these transporters can disrupt nucleoside homeostasis. This can be tested using a radiolabeled nucleoside uptake assay in cells expressing specific ENT subtypes.

Detailed Protocol: [³H]Uridine Uptake Assay

  • Cell Lines: Use nucleoside transporter-deficient cells transfected to express human ENT1 or ENT2.[7]

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a transport buffer and pre-incubate with varying concentrations of the test compound or a known inhibitor (e.g., dipyridamole) for 15 minutes.

  • Uptake Initiation: Add transport buffer containing [³H]uridine to initiate uptake and incubate for a short period (e.g., 1 minute).

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold stop buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of [³H]uridine uptake and calculate the IC50 of the compound for ENT1 and ENT2 inhibition.

Anti-Angiogenesis and VEGF Expression

Scientific Rationale: Carbothioamide derivatives have been linked to anti-angiogenic activity and reduced VEGF expression.[9] This can be investigated using an in vitro angiogenesis assay and by measuring VEGF levels.

Detailed Protocol: Tube Formation Assay and VEGF ELISA

  • Tube Formation Assay:

    • Coat a 96-well plate with Matrigel.

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

    • Treat the cells with different concentrations of the test compound.

    • Incubate for 6-12 hours and observe the formation of tube-like structures under a microscope. Quantify the tube length and number of branch points.

  • VEGF ELISA:

    • Culture a relevant cancer cell line (e.g., HCT116) and treat with the test compound for 24-48 hours.[9]

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted VEGF in the supernatant using a commercially available VEGF ELISA kit according to the manufacturer's instructions.

Conclusion: Synthesizing a Mechanistic Profile

References

  • MDPI. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
  • PMC. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis.
  • PMC. (2011). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
  • Taylor & Francis Online. (2022). Design, synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety with in vitro neuroprotective and MAO-B inhibitory activities.
  • PMC. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies.
  • ResearchGate. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Available at: [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Available at: [Link]

  • ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Available at: [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]

  • PubMed. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Available at: [Link]

  • Indonesian Journal of Pharmacy. (2022). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo‏ ‏and In Vitro Experimental Study. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Introduction 4-(4-Fluorophenyl)piperazine-1-carbothioamide is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as neuronal nitric oxide synthase inhibitors, antifungal agents, and anticancer agents[1][2]. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed, field-proven protocols and insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of its synthesis.

Core Synthetic Strategies

The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide fundamentally involves the introduction of a carbothioamide moiety onto the N1 position of the 1-(4-fluorophenyl)piperazine backbone. The two most prevalent and efficient strategies to achieve this transformation are:

  • Reaction with an Isothiocyanate Precursor: This is a straightforward and widely used method involving the nucleophilic addition of the secondary amine of the piperazine to an appropriate isothiocyanate.

  • Reaction with a Thiophosgene Equivalent: This approach utilizes a thiocarbonyl transfer agent, such as thiophosgene or its safer equivalents, to introduce the C=S group, followed by amination.

This guide will delve into the mechanistic underpinnings and practical execution of these pathways.

Pathway 1: Synthesis via Isothiocyanate Precursors

This pathway is often favored for its operational simplicity and the commercial availability of various isothiocyanates. The core of this reaction is the nucleophilic attack of the secondary amine of 1-(4-fluorophenyl)piperazine on the electrophilic carbon of an isothiocyanate.

Mechanistic Rationale

The nitrogen atom of the piperazine acts as a nucleophile, attacking the central carbon of the isothiocyanate. The choice of isothiocyanate can be tailored to introduce different substituents on the carbothioamide nitrogen. For the synthesis of the unsubstituted 4-(4-Fluorophenyl)piperazine-1-carbothioamide, a protected isothiocyanate or a reagent that can generate the thiocarbamoyl moiety is required. A common approach involves the use of an alkali metal thiocyanate followed by hydrolysis, or more directly, through reagents like ammonium thiocyanate.

A more direct and analogous method for N-substituted derivatives involves reacting the piperazine with a substituted isothiocyanate, such as methyl isothiocyanate[3][4]. For the parent unsubstituted carbothioamide, a common strategy is the reaction with a source of thiocyanic acid or its salts, which can then be converted to the desired product.

Experimental Protocol: Synthesis from 1-(4-Fluorophenyl)piperazine and Ammonium Thiocyanate

This protocol outlines a representative procedure for the synthesis of the title compound.

Step 1: Reaction Mixture Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-fluorophenyl)piperazine (10.0 g, 0.055 mol).

  • Add a suitable solvent such as ethanol (100 mL).

  • To this solution, add ammonium thiocyanate (4.6 g, 0.061 mol).

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 4-(4-fluorophenyl)piperazine-1-carbothioamide.

Pathway 2: Synthesis via Thiophosgene Equivalents

This pathway offers a versatile route to piperazine-1-carbothioamides and related derivatives. Thiophosgene (CSCl₂) is a highly reactive reagent that readily reacts with amines.[5][6] However, due to its high toxicity and hazardous nature, the use of thiophosgene itself is often avoided in favor of safer, solid-phase equivalents like 1,1'-thiocarbonyldiimidazole (TCDI).

Mechanistic Rationale

The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride when using thiophosgene, or a thiocarbamoyl-imidazole adduct with TCDI. This activated intermediate is then susceptible to nucleophilic attack by ammonia or an amine to form the final carbothioamide. The stepwise nature of this reaction allows for the synthesis of unsymmetrically substituted thioureas if a different amine is used in the second step.

Experimental Protocol: Two-Step Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

This protocol provides a safer alternative to the use of thiophosgene.

Step 1: Formation of the Activated Intermediate

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)piperazine (10.0 g, 0.055 mol) in anhydrous dichloromethane (DCM) (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1,1'-thiocarbonyldiimidazole (10.8 g, 0.061 mol) in anhydrous DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

Step 2: Amination

  • Cool the reaction mixture back to 0 °C.

  • Bubble ammonia gas through the solution for 30-60 minutes, or add a solution of ammonia in methanol (e.g., 7N solution, 15 mL) dropwise.

  • Monitor the reaction by TLC until the activated intermediate is fully consumed.

Step 3: Work-up and Purification

  • Quench the reaction by adding water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic routes, the following diagrams are provided.

Synthesis_Pathways cluster_start Starting Material cluster_path1 Pathway 1: Isothiocyanate Route cluster_path2 Pathway 2: TCDI Route start 1-(4-Fluorophenyl)piperazine product 4-(4-Fluorophenyl)piperazine-1-carbothioamide start->product Reflux in Ethanol intermediate Activated Intermediate start->intermediate Anhydrous DCM reagent1 Ammonium Thiocyanate (NH4SCN) reagent1->product reagent2a 1. 1,1'-Thiocarbonyldiimidazole (TCDI) reagent2a->intermediate reagent2b 2. Ammonia (NH3) product2 4-(4-Fluorophenyl)piperazine-1-carbothioamide reagent2b->product2 intermediate->product2 DCM

Caption: Overview of the two primary synthetic pathways to 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on several factors including scale, safety considerations, and the availability of starting materials.

FeaturePathway 1 (Isothiocyanate)Pathway 2 (TCDI)
Reagents 1-(4-Fluorophenyl)piperazine, Ammonium Thiocyanate1-(4-Fluorophenyl)piperazine, TCDI, Ammonia
Simplicity High (One-pot reaction)Moderate (Two-step process)
Safety Generally saferSafer than thiophosgene, but requires handling of TCDI and ammonia
Versatility Limited by the availability of isothiocyanatesHighly versatile for creating derivatives by using different amines in the second step
Yield Moderate to highGenerally high
Purification Often by simple recrystallizationMay require column chromatography

Conclusion

The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide is readily achievable through well-established synthetic methodologies. The isothiocyanate pathway offers a direct and operationally simple route, ideal for straightforward synthesis of the title compound. The thiophosgene equivalent pathway, particularly using TCDI, provides a safer and more versatile approach, allowing for the generation of a diverse library of related carbothioamide derivatives. The selection of the optimal pathway will be dictated by the specific requirements of the research or development program, balancing factors of safety, cost, scale, and desired chemical diversity.

References

  • Kumar, D., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838. [Link]

  • Lin, H. H., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304-3307. [Link]

  • Wang, X., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2169. [Link]

  • Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529. [Link]

  • Shawali, A. S., & Abd El-Galil, E. (2020). Thiosemicarbazides: Synthesis and reactions. Journal of Advanced Research, 24, 465-483. [Link]

  • Schematic of synthesis of the novel molecule piperazine-1-carbothioamide (P1C). (n.d.). ResearchGate. [Link]

  • Synthesis of N-methyl-4-[1-(4-fluorophenyl)-1H-indazol-3-yl]piperidine-1-carbothioamide. (n.d.). Mol-Instincts. [Link]

  • Al-Ghorbani, M., et al. (2025). Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. Scientific Reports, 15(1), 1234. [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(35), 25123-25136. [Link]

  • Kumar, R., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22436-22449. [Link]

  • Van der Burg, W. J., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Singh, K., et al. (2015). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 58(15), 6144-6159. [Link]

  • Ali, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Why won't this reaction work? (2019, July 12). Chemistry Stack Exchange. [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1058. [Link]

  • Document: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (CHEMBL4229444). (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
  • 4-(4-Fluorophenyl)piperazine-1-carbothioamide 1g. (n.d.). Dana Bioscience. [Link]

  • Thiophosgene. (n.d.). In Wikipedia. [Link]

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]

  • 1-(4-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]

Sources

Foundational

The Neuropharmacological Profile of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Technical Guide to Receptor Binding Affinity

Introduction 4-(4-Fluorophenyl)piperazine-1-carbothioamide is a synthetic compound featuring a core structure common to a number of centrally active agents. Its 4-fluorophenylpiperazine moiety is a well-established pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a synthetic compound featuring a core structure common to a number of centrally active agents. Its 4-fluorophenylpiperazine moiety is a well-established pharmacophore in the development of ligands targeting various G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems. The presence of the carbothioamide group suggests potential for unique interactions within receptor binding pockets, distinguishing it from more extensively studied analogues. This technical guide provides an in-depth exploration of the putative receptor binding affinity of 4-(4-Fluorophenyl)piperazine-1-carbothioamide, offering a framework for its pharmacological characterization. While direct binding data for this specific molecule is not extensively published, this guide synthesizes information from closely related structures to infer a likely binding profile and presents detailed methodologies for its empirical determination.

The 4-arylpiperazine scaffold is a cornerstone in the design of antipsychotics, antidepressants, and anxiolytics, owing to its favorable interactions with dopamine and serotonin receptors. The functionalization of the second nitrogen of the piperazine ring significantly influences the affinity and selectivity of these compounds. The carbothioamide group in 4-(4-Fluorophenyl)piperazine-1-carbothioamide introduces a hydrogen bond donor and acceptor, as well as a sulfur atom which can engage in various non-covalent interactions, potentially modulating its receptor binding characteristics in a distinct manner compared to related compounds with different substituents.

This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) active compounds. It aims to provide both a theoretical framework for understanding the potential pharmacology of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and practical, field-proven protocols for its experimental validation.

Predicted Receptor Binding Profile

Based on the extensive literature on derivatives of 4-arylpiperazines, it is hypothesized that 4-(4-Fluorophenyl)piperazine-1-carbothioamide will exhibit affinity for a range of dopamine and serotonin receptors. The table below presents a putative binding profile, with affinity values (Ki) extrapolated from structurally similar compounds. It is crucial to note that these are predicted values and require experimental verification.

Receptor SubtypePredicted Affinity (Ki, nM)Rationale
Dopamine D2100 - 500The 4-arylpiperazine moiety is a common feature in many D2 receptor ligands. The specific substitution on the second nitrogen will modulate this affinity.
Serotonin 5-HT1A50 - 250Many 4-arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor.[1]
Serotonin 5-HT2A200 - 1000Affinity for the 5-HT2A receptor is also common for this class of compounds, though often lower than for D2 and 5-HT1A receptors.[1]

Experimental Determination of Receptor Binding Affinity: A Methodological Deep Dive

The gold standard for determining the binding affinity of a test compound for a specific receptor is the in vitro radioligand binding assay.[2] This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, which is used to determine the inhibition constant (Ki) of a non-radioactive test compound.

Core Principles of Competitive Radioligand Binding Assays

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the target receptor) Incubation Incubation of: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Dilution to working concentration) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Serial dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separation of bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of 4-(4-Fluorophenyl)piperazine-1-carbothioamide at the human dopamine D2 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride (specific activity > 60 Ci/mmol).

  • Test Compound: 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

  • Non-specific Binding Control: (+)-Butaclamol or Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

2. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

    • Prepare serial dilutions of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value (typically 0.1-1.0 nM for [³H]Spiperone).

    • Prepare the non-specific binding control solution at a concentration that will yield a final concentration of 10 µM in the assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of 4-(4-Fluorophenyl)piperazine-1-carbothioamide, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific receptor and radioligand) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the control specific binding) against the logarithm of the test compound concentration.

  • Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Context

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms to ensure data integrity:

  • Inclusion of Controls: The use of total binding, non-specific binding, and a range of test compound concentrations allows for the accurate determination of specific binding and the IC50 value.

  • Use of a Known Radioligand: The selection of a well-characterized radioligand with known affinity (Kd) is essential for the accurate calculation of the Ki value.

  • Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction has reached equilibrium, a critical assumption of the Cheng-Prusoff equation.

  • Protein Concentration Linearity: The amount of membrane protein used is within the linear range of the assay to avoid ligand depletion artifacts.

Conclusion

While the precise receptor binding affinity of 4-(4-Fluorophenyl)piperazine-1-carbothioamide remains to be empirically determined, its structural similarity to known CNS active agents strongly suggests interactions with dopamine and serotonin receptors. The methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of this and other novel compounds. Through the application of these well-established and self-validating protocols, researchers can confidently elucidate the receptor binding profiles that are critical for advancing our understanding of neuropharmacology and the development of new therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 916153, 4-(4-Fluorophenyl)piperazine-1-carbothioamide. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]

  • National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

Sources

Exploratory

Molecular Docking of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study for the compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide. The arylpiperazine moiety is a well-established ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study for the compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide. The arylpiperazine moiety is a well-established pharmacophore in neuropharmacology, and the carbothioamide group is present in a variety of biologically active molecules. This study explores the potential interaction of this compound with human Monoamine Oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism and a validated target for antidepressant and anxiolytic drugs. We will detail the rationale for target selection, a step-by-step experimental protocol for in silico analysis, and methods for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery.

Introduction: Rationale and Target Selection

The compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide possesses two key structural features that suggest its potential as a modulator of central nervous system targets. The 4-arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting monoamine neurotransmitter systems, such as serotonin and dopamine receptors and transporters.[1][2] The carbothioamide moiety is a versatile functional group known to participate in various biological interactions and is a component of compounds with diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5]

Given the prevalence of the arylpiperazine core in neuropsychiatric drugs, a logical starting point for investigating the potential target of 4-(4-Fluorophenyl)piperazine-1-carbothioamide is the monoamine oxidase (MAO) family of enzymes. MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO-A, in particular, leads to increased synaptic availability of these neurotransmitters and is a clinically validated strategy for the treatment of depression and anxiety disorders.[7][8] Therefore, for the purpose of this technical guide, we will perform a molecular docking study of 4-(4-Fluorophenyl)piperazine-1-carbothioamide against human Monoamine Oxidase A (MAO-A).

Experimental Workflow: A Step-by-Step Protocol

This section outlines the complete computational workflow for the molecular docking study. We will utilize a combination of freely available and widely used software tools to perform ligand and protein preparation, docking calculations, and results visualization.

Software and Resource Requirements
  • Ligand Preparation: [9][10]

  • Protein Preparation & Grid Generation: [11][12]

  • Molecular Docking: [13]

  • Visualization and Analysis: [14][15][16]

  • Protein Structure: Human Monoamine Oxidase A (PDB ID: 2Z5Y) from the [17][18]

Ligand Preparation

The initial step involves creating a 3D structure of the ligand, 4-(4-Fluorophenyl)piperazine-1-carbothioamide, and optimizing its geometry.

Protocol:

  • Sketching the Molecule: Open Avogadro and use the drawing tools to construct the 2D structure of the molecule.

  • 3D Optimization: Use the "Auto-Optimization" tool in Avogadro to generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Adding Hydrogens: Ensure that all hydrogen atoms are explicitly added and that the protonation state is appropriate for physiological pH (around 7.4).[10]

  • Saving the Ligand: Save the prepared ligand structure in the .mol2 file format.

Protein Preparation

The crystal structure of the target protein, MAO-A, needs to be prepared for docking. This involves removing non-essential molecules and adding necessary components.

Protocol:

  • Downloading the PDB File: Obtain the crystal structure of human MAO-A (PDB ID: 2Z5Y) from the RCSB Protein Data Bank.[17][18]

  • Loading into AutoDockTools: Open AutoDockTools (ADT) and load the downloaded PDB file.

  • Cleaning the Protein Structure:

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the active site.

    • Repair any missing atoms or residues in the protein structure.

  • Adding Hydrogens: Add polar hydrogen atoms to the protein.

  • Assigning Charges: Compute and assign Kollman charges to the protein atoms.[19]

  • Setting Atom Types: Assign AutoDock 4 atom types.

  • Saving the Prepared Protein: Save the processed protein in the .pdbqt format, which is required by AutoDock Vina.[11][20]

Grid Box Generation

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

Protocol:

  • Identifying the Binding Site: In ADT, identify the active site of MAO-A. For PDB ID 2Z5Y, the active site is well-characterized and is located near the FAD cofactor.[6][18]

  • Setting the Grid Box:

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational movements. A common practice is to have the box dimensions be at least 10 Å larger than the ligand in each direction.[21][22]

  • Saving the Grid Parameters: Save the grid box parameters to a configuration file.

Molecular Docking with AutoDock Vina

With the prepared ligand and protein, and the defined grid box, the docking simulation can now be performed.

Protocol:

  • Creating a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, the grid box center coordinates, and the dimensions of the grid box.[23][24]

  • Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look something like this:

  • Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[25]

Data Presentation and Analysis

Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[26][27] The results for the top predicted binding poses should be tabulated for clear comparison.

Table 1: Predicted Binding Affinities for 4-(4-Fluorophenyl)piperazine-1-carbothioamide with MAO-A

Binding PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.8
6-7.6
7-7.5
8-7.3
9-7.1

(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be generated from the AutoDock Vina output.)

Visualization of Binding Interactions

Visual inspection of the predicted binding poses is crucial for understanding the nature of the ligand-protein interactions.[14][16]

Protocol for Visualization with PyMOL:

  • Load Structures: Open PyMOL and load the prepared protein (.pdbqt) and the docking output file containing the ligand poses.

  • Select Best Pose: Focus on the top-ranked binding pose (the one with the lowest binding energy).

  • Identify Interactions: Use PyMOL's tools to identify and visualize key intermolecular interactions, such as:

    • Hydrogen Bonds: These are critical for stabilizing the ligand-protein complex.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues (e.g., with Tyrosine or Phenylalanine).

  • Generate Figures: Create high-quality images that clearly depict the binding pose and the key interactions.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Ligand (4-(4-Fluorophenyl)piperazine-1-carbothioamide) Grid Grid Box Generation Ligand->Grid Protein Protein (MAO-A, PDB: 2Z5Y) Protein->Grid Vina AutoDock Vina Grid->Vina Results Binding Poses & Scores Vina->Results Visualization Interaction Analysis (PyMOL) Results->Visualization

Caption: Molecular Docking Workflow.

Hypothetical Signaling Pathway

G MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO_A->Synaptic_Levels Leads to Neurotransmitters Serotonin Dopamine Norepinephrine Neurotransmitters->MAO_A Metabolism Ligand 4-(4-Fluorophenyl)piperazine- 1-carbothioamide Ligand->MAO_A Inhibition Therapeutic_Effect Potential Antidepressant/ Anxiolytic Effect Synaptic_Levels->Therapeutic_Effect

Caption: Hypothesized Mechanism of Action.

Conclusion and Future Directions

This technical guide has provided a detailed, step-by-step protocol for conducting a molecular docking study of 4-(4-Fluorophenyl)piperazine-1-carbothioamide with human Monoamine Oxidase A. The predicted binding affinity and the analysis of intermolecular interactions suggest that this compound may act as an inhibitor of MAO-A.

It is crucial to emphasize that these in silico findings are predictive and require experimental validation. Future work should focus on the in vitro enzymatic assay of 4-(4-Fluorophenyl)piperazine-1-carbothioamide against MAO-A to determine its inhibitory potency (IC50). Further structure-activity relationship (SAR) studies could then be conducted to optimize the chemical scaffold for improved potency and selectivity.

References

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]

  • DeLano, W. L. (2002). Pymol: An open-source molecular graphics tool. CCP4 Newsletter On Protein Crystallography, 40(1), 82-92. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Son, S. Y., Ma, J., Yoshimura, M., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744. [Link]

  • Popova, N. K., & Naumenko, V. S. (2014). 4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications. Eksperimental'naia i klinicheskaia farmakologiia, 77(1), 43-48.
  • Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]

  • RCSB Protein Data Bank. (n.d.). 2Z5Y: Crystal Structure of Human Monoamine Oxidase A (G110A) with Harmine. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]

  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. [Link]

  • Lacivita, E., Perrone, R., De Giorgio, P., & Leopoldo, M. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Naunyn-Schmiedeberg's archives of pharmacology, 385(11), 1085–1095. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • ScotChem. (n.d.). 5. Creating/modifying ligand molecules. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • ResearchGate. (2025, October 31). How to install and start Autodock vina?. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Johny, A. (2022, May 12). Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. YouTube. [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • ResearchGate. (2025, May 12). What is the correct workflow to prepare the protein (after removing water, other heteroatoms, and chain/s and ligand for molecular docking?. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box?. [Link]

  • Kuchaiev, O., & Vitek, O. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]

  • Chimenti, F., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., ... & Bizzarri, B. (2009). Monoamine oxidase inhibitors: ten years of docking studies. Medicinal research reviews, 29(5), 858-894.
  • ResearchGate. (2025, August 10). Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. [Link]

  • Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. [Link]

  • Journal of Medicinal Chemistry. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. [Link]

  • Frontiers in Chemistry. (2019, July 2). Comparative Analysis of Electrostatic Models for Ligand Docking. [Link]

  • Taylor & Francis Online. (n.d.). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International journal of molecular sciences, 21(23), 9193. [Link]

  • YouTube. (2024, May 9). Generating grid box for Docking using Vina. [Link]

  • ResearchGate. (n.d.). Thiosemicarbazides 8 (A), 3 (B), 6 (C), and 1 (D): best poses in... [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews. Neuroscience, 7(4), 295–309.

Sources

Foundational

Preliminary Toxicity Screening of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale The compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS No. 25565-70-2) is a synthetic small molecule characterized by a piperazine core, a lipophilic 4-fluorophenyl mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS No. 25565-70-2) is a synthetic small molecule characterized by a piperazine core, a lipophilic 4-fluorophenyl moiety, and a carbothioamide (thiourea-like) functional group[1]. Piperazine-1-carbothioamide derivatives and related carbodithioates are heavily investigated in medicinal chemistry for their potent antineoplastic properties against human cancer cell lines (e.g., A-549, HCT-116, MCF-7) and as central nervous system (CNS) modulators[2][3].

However, the structural features that confer target affinity also introduce specific toxicological liabilities. The basic nitrogen of the piperazine ring is a known pharmacophore for hERG channel blockade (cardiotoxicity)[4], while the carbothioamide group can act as a metal chelator, potentially causing mechanism-based inhibition of Cytochrome P450 (CYP450) enzymes[5]. Furthermore, fluorophenyl piperazines are susceptible to CYP-mediated N-dealkylation, which can generate reactive, hepatotoxic metabolites[5][6].

This whitepaper outlines a field-proven, mechanism-driven preliminary toxicity screening pipeline designed to evaluate the safety profile of 4-(4-Fluorophenyl)piperazine-1-carbothioamide before advancing to costly in vivo preclinical models.

Structural Liabilities & Predictive Toxicology

Before initiating in vitro assays, it is critical to understand the causality behind the expected toxicological endpoints. Table 1 summarizes the structural risks inherent to the molecule.

Table 1: Physicochemical Properties & Associated Toxicological Liabilities

Structural FeatureProperty / LiabilityMechanistic RationalePrimary Screening Assay
Piperazine Ring Cardiotoxicity (hERG)The protonated basic nitrogen at physiological pH can interact with Tyr652 and Phe656 residues in the hERG channel pore, leading to QT prolongation[4][7].Automated Patch-Clamp (HEK293-hERG)
Carbothioamide Group CYP450 InhibitionThe sulfur atom can coordinate with the heme iron of CYP enzymes, potentially causing reversible or irreversible (mechanism-based) inhibition.CYP450 Fluorogenic Inhibition Assay
4-Fluorophenyl Group Hepatotoxicity / Reactive MetabolitesWhile fluorine increases metabolic stability, CYP2D6 and CYP2B6 can mediate N-dealkylation or p-hydroxylation, yielding toxic intermediates[5].HepG2 Cell Viability (MTT/CCK-8)
Whole Molecule GenotoxicityPotential DNA intercalation or interference with mitotic spindles due to planar aromatic features.Ames Test (OECD 471)

Toxicity Screening Workflow

The following diagram illustrates the tiered screening logic applied to 4-(4-Fluorophenyl)piperazine-1-carbothioamide. This structure ensures that high-throughput, low-cost assays filter out highly toxic profiles before resource-intensive in vivo testing.

ToxicityScreening Start 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2) InSilico Tier 1: In Silico ADMET (ProTox 3.0 / ADMETLab) Start->InSilico InVitro Tier 2: In Vitro Hepatotoxicity MTT Assay (HepG2 Cells) InSilico->InVitro Passes structural alerts Genotox Tier 2: Genotoxicity Ames Test (S. typhimurium) InSilico->Genotox Cardio Tier 3: Cardiotoxicity hERG Patch-Clamp InVitro->Cardio IC50 > 50 µM Metabolism Tier 3: CYP450 Profiling (CYP2D6, CYP3A4, CYP2B6) Genotox->Metabolism Non-mutagenic InVivo Tier 4: In Vivo Acute Toxicity (OECD 423 Murine Model) Cardio->InVivo hERG IC50 > 10 µM Metabolism->InVivo Low CYP inhibition Decision Go/No-Go Decision Matrix InVivo->Decision

Caption: Tiered preliminary toxicity screening workflow for 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning internal controls are built-in to ensure data integrity and prevent false positives/negatives.

Tier 2: In Vitro Hepatotoxicity Assessment (HepG2 MTT Assay)

Because piperazine derivatives are primarily metabolized in the liver, human hepatocellular carcinoma (HepG2) cells are utilized to assess direct cytotoxicity[8].

Causality: The MTT assay measures mitochondrial reductase activity. A drop in formazan production directly correlates with mitochondrial dysfunction, a primary mechanism of drug-induced liver injury (DILI) caused by lipophilic piperazines.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Preparation: Dissolve 4-(4-Fluorophenyl)piperazine-1-carbothioamide in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations of 0.1, 1, 10, 50, 100, and 200 µM.

    • Self-Validation: Ensure final DMSO concentration in all wells (including controls) does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Expose cells to the compound for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader (reference wavelength 630 nm). Calculate cell viability relative to the vehicle control.

Tier 3: Cardiotoxicity Screening (hERG Automated Patch-Clamp)

The basic amine in the piperazine ring is a classic liability for binding the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to lethal Torsades de Pointes arrhythmias[4][7].

Causality: Patch-clamp electrophysiology provides a direct, real-time measurement of the IKr​ potassium current, offering absolute mechanistic proof of channel blockade compared to proxy binding assays.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected HEK293 cells expressing the hERG channel. Harvest cells when they reach 70-80% confluency.

  • Electrophysiology Setup: Use an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Use standard extracellular (high Na⁺) and intracellular (high K⁺) physiological solutions.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 4-(4-Fluorophenyl)piperazine-1-carbothioamide at concentrations ranging from 0.1 µM to 30 µM.

    • Self-Validation: Apply E-4031 (100 nM) at the end of the experiment as a positive control. The block must be >90% for the cell data to be accepted.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and determine the IC₅₀ using a Hill equation fit.

Tier 3: CYP450 Inhibition Profiling

The carbothioamide moiety can interact with CYP heme centers. Evaluating CYP2D6, CYP3A4, and CYP2B6 is critical, as these are the primary enzymes responsible for piperazine metabolism[5].

Causality: Inhibition of major CYP enzymes leads to drug-drug interactions (DDIs). If the compound irreversibly binds the enzyme (mechanism-based inhibition), it poses a severe safety risk.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (HLM, 0.1 mg/mL protein), 3.3 mM MgCl₂, and the specific CYP probe substrate (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • Test Compound: Add 4-(4-Fluorophenyl)piperazine-1-carbothioamide at 1 µM and 10 µM.

    • Self-Validation: Include selective inhibitors as positive controls (Quinidine for CYP2D6; Ketoconazole for CYP3A4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Termination: After 15 minutes, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite. Calculate the percentage of inhibition relative to the vehicle control.

Data Interpretation & Go/No-Go Criteria

To ensure rigorous decision-making, the quantitative data generated from the protocols must be evaluated against established pharmaceutical industry thresholds.

Table 2: Go/No-Go Thresholds for Preliminary Screening

Assay / ParameterIdeal Profile (Go)Warning (Flag for MedChem)Unacceptable (No-Go)
HepG2 Cytotoxicity (IC₅₀) > 50 µM10 µM – 50 µM< 10 µM
hERG Inhibition (IC₅₀) > 30 µM10 µM – 30 µM< 10 µM
CYP450 Inhibition (at 10 µM) < 30% inhibition30% – 70% inhibition> 70% inhibition
Ames Test Negative (all strains)N/APositive in any strain

If 4-(4-Fluorophenyl)piperazine-1-carbothioamide passes these in vitro thresholds, it is cleared for Tier 4 in vivo acute toxicity testing (e.g., OECD 423 Acute Oral Toxicity in rodents) to establish the Maximum Tolerated Dose (MTD) and LD₅₀[8][9].

References

  • Lin, H. H., et al. (2013). "Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one". Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jian, X., et al. (2009). "Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones". Archiv der Pharmazie. Available at:[Link]

  • Belyaeva, I. I., et al. (2022). "Oxidative Metabolism of Flunarizine and Cinnarizine by Microsomes from B-Lymphoblastoid Cell Lines Expressing Human Cytochrome P450 Enzymes". J-Stage. Available at:[Link]

  • Tang, L., et al. (2022). "Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters". Frontiers in Pharmacology. Available at:[Link]

  • Love, M. S., et al. (2017). "A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Mlynarcikova, A., et al. (2016). "Comprehensive review of cardiovascular toxicity of drugs and related agents". Medicinal Research Reviews. Available at:[Link]

  • UC Davis Law Review. "Toxicity Testing Requirements, Methods and Proposed Alternatives". UC Davis Law Review. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling The development of a robust, transferrable High-Performance Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

The development of a robust, transferrable High-Performance Liquid Chromatography (HPLC) method requires looking beyond trial-and-error. As analytical scientists, we must build a mechanistic understanding of the analyte's physicochemical behavior and strictly adhere to global regulatory frameworks.

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a synthetic piperazine derivative. When developing chromatographic methods for piperazines, the primary challenge is typically the basicity of the amine nitrogens, which interact with residual silanols on silica-based stationary phases to cause severe peak tailing. However, a structural analysis of this specific compound reveals a different electronic environment: N1 is incorporated into a carbothioamide system (rendering it essentially neutral via resonance), and N4 is conjugated with an electron-withdrawing 4-fluorophenyl ring. This significantly depresses the molecule's overall pKa, shifting it from strongly basic to weakly basic.

Table 1: Physicochemical Properties [1]

PropertyValueAnalytical Implication
CAS Number 25565-70-2Unique identifier for reference standard procurement.
Molecular Formula C11H14FN3SGuides mass spectrometry (MS) orthogonal confirmation.
Molecular Weight 239.31 g/mol Used for molarity and standard concentration calculations.
Topological Polar Surface Area 64.6 ŲIndicates moderate polarity; suitable for Reversed-Phase (RP) HPLC.
Chromophores Fluorophenyl, C=SStrong UV absorbance expected between 240–260 nm.

Method Development Rationale (The "Why")

To ensure the highest degree of trustworthiness and reproducibility, every parameter in this method was selected based on chemical causality.

  • Stationary Phase Selection: A high-purity, extensively end-capped C18 column (e.g., Waters XBridge C18) is selected. The end-capping minimizes secondary interactions between the weakly basic N4 nitrogen and unreacted silanols, ensuring sharp peak symmetry.

  • Mobile Phase pH & Ion-Pairing: Because the compound is weakly basic, operating at a neutral pH risks partial ionization, leading to split peaks and retention time instability. We utilize an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). TFA forces the analyte into a fully protonated state while simultaneously acting as an ion-pairing agent, masking the positive charge and increasing lipophilic retention on the C18 phase.

  • Detection Wavelength: The carbothioamide group (C=S) and the fluorophenyl ring provide robust UV absorption. 254 nm is selected as the optimal wavelength to maximize signal-to-noise (S/N) ratio while minimizing baseline drift from the gradient elution.

Experimental Protocols (The "How")

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm (PDA detector recommended for peak purity)

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010High aqueous composition to focus the analyte band at the column head.
2.09010Isocratic hold to elute highly polar matrix interferences.
10.01090Linear ramp to elute the target analyte and structurally related impurities.
12.01090High organic hold to wash the column of lipophilic residues.
12.19010Rapid return to initial conditions.
15.09010Re-equilibration period to ensure retention time reproducibility.
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and sonicate for 10 minutes. Causality: Sonicating the mobile phases degasses the solvents. Dissolved oxygen can cause micro-bubble formation in the high-pressure pump heads, leading to baseline noise and flow rate fluctuations that compromise precision.

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 4-(4-Fluorophenyl)piperazine-1-carbothioamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v) and sonicate until complete dissolution is achieved.

  • Dilute to the mark with Diluent and invert to mix. Causality: Utilizing a 50:50 organic/aqueous diluent ensures the complete solubilization of the lipophilic fluorophenyl moiety while matching the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion (fronting).

System Suitability: The Self-Validating Gatekeeper

A trustworthy protocol must be self-validating. Before any sample analysis begins, the system must prove it is "fit for purpose" by passing a System Suitability Test (SST). If the SST fails, the sequence is automatically aborted, preventing the generation of invalid data.

SST Execution: Inject the blank (Diluent) once, followed by five consecutive injections of the 100 µg/mL Standard Solution.

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance LimitCausality / Implication of Failure
Blank Interference No peaks at analyte RTEnsures the diluent/system is free from carryover or contamination.
Peak Area %RSD ≤ 2.0%Verifies the precision of the autosampler and pump delivery.
Retention Time %RSD ≤ 1.0%Confirms mobile phase consistency and column temperature stability.
Tailing Factor (Tf) ≤ 1.5Ensures secondary silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 2000Confirms the column has not degraded and maintains resolving power.

Method Validation Framework

Validation demonstrates that the analytical procedure is scientifically sound and reliable under realistic laboratory conditions. This framework is strictly aligned with ICH Q2(R2) guidelines[2] and the lifecycle management principles proposed in USP <1225> [3].

Specificity (Forced Degradation)
  • Protocol: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), heat (60°C), and UV light for 24 hours. Neutralize and inject.

  • Criteria: The analyte peak must be completely resolved from all degradation products (Resolution > 1.5). The Photodiode Array (PDA) peak purity angle must be less than the purity threshold, proving no co-eluting impurities exist beneath the main peak[2].

Linearity and Range
  • Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Inject each level in triplicate.

  • Criteria: Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response, ensuring proportional accuracy across the reportable range[3].

Accuracy (Recovery)
  • Protocol: Prepare synthetic mixtures by spiking the API into a placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three independent samples per level (9 determinations total).

  • Criteria: The mean recovery at each level must fall between 98.0% and 102.0%. This proves the extraction method is efficient and the matrix does not suppress the UV signal[2].

Precision (Repeatability)
  • Protocol: Prepare six independent sample solutions at the 100% working concentration from the same batch of material. Analyze under identical conditions.

  • Criteria: The %RSD of the calculated assay results must be ≤2.0% . This demonstrates the intrinsic variability of the method is low enough to support confident batch-release decisions[3].

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression from initial chemical profiling through to continuous lifecycle management, emphasizing how early physicochemical insights dictate downstream validation success.

HPLC_Validation_Lifecycle A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Method Development (Phase & pH Selection) A->B Informs C 3. System Suitability (SST) (Self-Validating Gate) B->C Optimizes D 4. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) C->D Gates E 5. Lifecycle Management (USP <1220> / <1225>) D->E Yields

Fig 1. Analytical lifecycle workflow from physicochemical profiling to continuous management.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . Source: ECA Academy (GMP Compliance). URL:[Link]

  • USP <1225> Method Validation Guidelines . Source: BA Sciences. URL:[Link]

Sources

Application

utilizing 4-(4-Fluorophenyl)piperazine-1-carbothioamide in drug discovery

Application Note: Utilizing 4-(4-Fluorophenyl)piperazine-1-carbothioamide in Targeted Drug Discovery Introduction & Scientific Rationale 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2) is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-(4-Fluorophenyl)piperazine-1-carbothioamide in Targeted Drug Discovery

Introduction & Scientific Rationale

4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2) is a highly versatile, dual-pharmacophore building block extensively utilized in modern medicinal chemistry[1]. The molecule seamlessly integrates two privileged scaffolds, making it a critical starting material for hit-to-lead optimization:

  • The 4-Fluorophenylpiperazine Moiety: A critical structural determinant for central nervous system (CNS) activity. The basic piperazine nitrogen forms an essential salt bridge with conserved aspartate residues (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs). Simultaneously, the para-fluoro substitution on the phenyl ring enhances metabolic stability against cytochrome P450-mediated oxidation and modulates lipophilicity for optimal blood-brain barrier (BBB) penetration[2].

  • The Carbothioamide (Thiourea) Group: A highly reactive functional group that serves as a bidentate ligand for metal chelation and a potent hydrogen bond donor/acceptor. Crucially, it acts as a synthetic linchpin for the construction of diverse heterocyclic systems, most notably thiazoles via the Hantzsch cyclization[3].

This application note details the strategic utilization of this compound in synthesizing novel thiazole-piperazine hybrids and profiling their biological efficacy against oncology and CNS targets.

Mechanistic Insights: Target Profiling

Understanding the causality behind the binding mechanics of this scaffold is essential for rational drug design:

  • Oncology (Androgen Receptor Antagonism): Arylpiperazine derivatives have emerged as potent Androgen Receptor (AR) antagonists. The rigid piperazine linker optimally positions the terminal aryl groups within the AR ligand-binding pocket, displacing endogenous androgens and inducing a conformational change that prevents DNA binding, which is highly effective against prostate cancer cell lines like LNCaP and PC-3[4][5].

  • Neuropharmacology (5-HT1A/2A Modulation): The 4-fluorophenylpiperazine core is a recognized pharmacophore for serotonin receptors. The addition of a rigid, planar thiazole ring via the carbothioamide group restricts the conformational flexibility of the molecule. This locks it into a bioactive conformation that maximizes π−π stacking interactions with aromatic residues in the receptor's orthosteric binding site[2].

Experimental Protocols

Protocol A: Synthesis of Thiazole-Piperazine Hybrids via Hantzsch Cyclization

Objective: To convert 4-(4-Fluorophenyl)piperazine-1-carbothioamide into a biologically active 2-amino-thiazole derivative[3][6]. Causality & Design: The Hantzsch reaction is selected for its high atom economy and regioselectivity. Anhydrous conditions are critical to prevent the hydrolysis of the α -haloketone. Potassium carbonate ( K2​CO3​ ) is employed as a mild, non-nucleophilic base to neutralize the HCl byproduct, thereby preventing the protonation of the piperazine nitrogen, which would otherwise stall the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (2.39 g, 10 mmol) of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in 30 mL of anhydrous ethanol in a round-bottom flask.

    • Self-Validation: Ensure the solution is completely clear; any turbidity indicates moisture contamination or degraded starting material.

  • Electrophile Addition: Slowly add 1.1 equivalents of the desired α -bromoacetophenone derivative (e.g., 2-bromo-4'-chloroacetophenone) dropwise at room temperature.

  • Base Addition: Add 3.0 equivalents (4.14 g) of finely powdered, anhydrous K2​CO3​ .

  • Cyclization: Attach a reflux condenser and heat the mixture to 75°C for 4-6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active carbothioamide spot ( Rf​≈0.2 ) and the appearance of a new, highly fluorescent spot under 254 nm ( Rf​≈0.6 ) confirms cyclization.

  • Workup & Purification: Cool the mixture to 0°C to induce precipitation. Filter the crude solid under vacuum, wash with cold distilled water (to remove inorganic salts), and recrystallize from hot ethanol to yield the pure thiazole-piperazine hybrid.

Protocol B: In Vitro 5-HT1A Radioligand Binding Assay

Objective: To quantify the binding affinity ( Ki​ ) of the synthesized derivatives for the 5-HT1A receptor[2]. Causality & Design: Rat hippocampal membranes are utilized due to their dense, endogenous expression of 5-HT1A receptors, providing a physiologically relevant matrix. Polyethylenimine (PEI) is used to pre-treat the glass fiber filters; PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer containing 0.1% ascorbic acid (to prevent ligand oxidation) and 10 μ M pargyline (to inhibit monoamine oxidase).

  • Assay Assembly: In a 96-well plate, combine 50 μ L of the test compound (serial dilutions from 10−5 to 10−10 M), 50 μ L of [ 3 H]-8-OH-DPAT (final concentration 1 nM), and 100 μ L of the membrane suspension (approx. 15 μ g protein/well).

  • Equilibration: Incubate the plate at 37°C for exactly 30 minutes to ensure thermodynamic equilibrium of ligand-receptor binding.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI for 1 hour. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (CPM) using a beta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: The assay must include a positive control (unlabeled 8-OH-DPAT) which should yield a Ki​ of 1-3 nM; deviations indicate compromised membrane integrity or radioligand degradation.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and its downstream thiazole derivatives, highlighting the structure-activity relationship (SAR) across different therapeutic targets[2][4][5].

Compound IDR-Group Modification (Thiazole C4)5-HT1A Affinity ( Ki​ , nM)AR Antagonism ( IC50​ , μ M)PC-3 Cytotoxicity ( IC50​ , μ M)
Parent None (Uncyclized Carbothioamide)115 ± 12> 50.0> 100.0
Derivative 2a Phenyl19 ± 212.4 ± 1.145.2 ± 3.4
Derivative 2b 4-Chlorophenyl8 ± 13.1 ± 0.415.7 ± 1.2
Derivative 2c 4-Methoxyphenyl45 ± 518.6 ± 2.062.1 ± 4.5

Table 1: Comparative pharmacological profiling. The cyclization of the carbothioamide into a 4-(4-chlorophenyl)thiazole (Derivative 2b) yields sub-10 nM affinity for 5-HT1A and potent anti-prostate cancer (PC-3) activity.

Workflow Visualization

G A 4-(4-Fluorophenyl)piperazine -1-carbothioamide B Hantzsch Thiazole Synthesis (Reaction with α-haloketones) A->B Cyclization C Thiazole-Piperazine Hybrids (Lead Compounds) B->C Yield >80% D CNS Target Profiling (5-HT1A/2A Receptors) C->D Neurological E Oncology Target Profiling (AR Antagonism, PC-3 Cells) C->E Anticancer F Hit-to-Lead Optimization & SAR Analysis D->F E->F

Figure 1: Drug discovery workflow utilizing the 4-(4-Fluorophenyl)piperazine-1-carbothioamide core.

References

  • Title: Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Omega URL: [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Executive Summary The structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on predictable gas-phase dissociation behaviors. 4-(4-Fluorophenyl)piperazine-1-carbot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on predictable gas-phase dissociation behaviors. 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2) is a highly functionalized molecule comprising a fluorophenyl ring, a central piperazine core, and a terminal carbothioamide moiety[1]. With a monoisotopic mass of 239.0892 Da, this compound presents a unique analytical challenge due to the competing fragmentation kinetics of its functional groups[1].

This application note provides a comprehensive, self-validating protocol for the High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) analysis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. By detailing the causality behind specific experimental conditions and mapping the exact collision-induced dissociation (CID) pathways, this guide empowers researchers to confidently identify this compound and its structural analogs in complex biological or synthetic matrices.

Mechanistic Overview of Fragmentation Pathways

Understanding the fundamental physical chemistry of gas-phase ions is critical for accurate spectral annotation. In positive Electrospray Ionization (ESI+), the basic nitrogen atoms within the piperazine ring serve as the primary sites for protonation, yielding a stable precursor ion [M+H]+ at m/z 240.0965.

Upon entering the collision cell, the molecule undergoes dissociation via two primary, competing pathways dictated by the relative bond dissociation energies of its functional groups:

  • Pathway A: Carbothioamide Cleavage (Low Collision Energy) Thioamide groups are highly labile under CID conditions[2]. The initial fragmentation event typically involves the neutral loss of ammonia (NH₃, -17 Da) to yield m/z 223.07, or the elimination of hydrogen sulfide (H₂S, -34 Da) to yield m/z 206.10[2]. As collision energy increases, the entire carbothioamide moiety (-CSNH₂, -60 Da) is cleaved via inductive scission, generating the highly stable 4-(4-fluorophenyl)piperazine cation at m/z 180.11.

  • Pathway B: Piperazine Ring Scission (High Collision Energy) The m/z 180.11 intermediate requires higher activation energy to fragment further. The piperazine ring undergoes characteristic cross-ring cleavage—a well-documented hallmark of piperazine derivatives[3]. The expulsion of a neutral C₂H₄N fragment (-42 Da) results in a fluorophenyl-imine cation at m/z 138.07[3]. Complete loss of the piperazine ring yields the terminal fluorophenyl cation at m/z 95.03.

Fragmentation M Precursor Ion [M+H]+ m/z 240.09 F1 [M+H - NH3]+ m/z 223.07 M->F1 -NH3 (-17 Da) F2 [M+H - H2S]+ m/z 206.09 M->F2 -H2S (-34 Da) F3 [M+H - CSNH2]+ m/z 180.11 M->F3 -CSNH2 (-60 Da) F4 Fluorophenyl-NH=CH2+ m/z 138.07 F3->F4 -C2H4N (-42 Da) F5 Fluorophenyl Cation m/z 95.03 F3->F5 -Piperazine (-85 Da)

Caption: ESI-MS/MS fragmentation pathways of 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and corresponding neutral losses for the primary diagnostic ions. Mass accuracies within < 5 ppm are expected when utilizing TOF or Orbitrap mass analyzers.

Fragment DescriptionChemical FormulaTheoretical m/zNeutral Loss (Da)Originating Ion
Precursor Ion [C11​H15​FN3​S]+ 240.0965N/AN/A
Loss of Ammonia [C11​H12​FN2​S]+ 223.070017.0265 (NH₃)m/z 240.09
Loss of Hydrogen Sulfide [C11​H13​FN3​]+ 206.108833.9877 (H₂S)m/z 240.09
Loss of Carbothioamide [C10​H13​FN2​]+ 180.105759.9908 (CH₂NS)m/z 240.09
Piperazine Ring Cleavage [C8​H9​FN]+ 138.071342.0344 (C₂H₄N)m/z 180.11
Fluorophenyl Cation [C6​H4​F]+ 95.029685.0761 (C₄H₉N₂)m/z 180.11

Experimental Methodology: LC-MS/MS Protocol

To ensure reproducibility and analytical rigor, the following step-by-step protocol integrates causality-driven parameter selection with a self-validating data analysis framework.

Phase 1: Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution : Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA) .

    • Causality: Formic acid acts as a crucial proton donor. By maintaining an acidic pH, the secondary/tertiary amines of the piperazine ring are fully ionized to [M+H]+ prior to droplet desolvation, thereby maximizing ESI signal intensity and preventing signal suppression.

Phase 2: UHPLC Separation
  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases :

    • A: Water + 0.1% FA

    • B: Acetonitrile + 0.1% FA

  • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

    • Causality: The lipophilic fluorophenyl group ensures strong retention on the C18 stationary phase. A gradual organic ramp prevents co-elution with early-eluting polar matrix interferences.

Phase 3: MS/MS Acquisition (Q-TOF / Orbitrap)
  • Ion Source : ESI in Positive Mode (+). Capillary Voltage: 3.5 kV.

  • Precursor Selection : Isolate m/z 240.09 in the quadrupole with a narrow isolation window (1.0 Da).

  • Collision Energy (CE) Ramping : Program a stepped CE ramp from 15 eV to 40 eV .

    • Causality: Thioamide groups are fragile and will cleave at lower CEs (15–20 eV) to yield the m/z 180.11 fragment[2]. Conversely, the piperazine ring is highly robust; higher CEs (30–40 eV) are strictly required to induce cross-ring scission and generate the m/z 138.07 and m/z 95.03 fragments[3]. Ramping ensures all diagnostic ions are captured simultaneously in a single acquisition cycle.

Phase 4: System Suitability & Self-Validation
  • Validation Step : Following the sample run, extract the Extracted Ion Chromatograms (EICs) for m/z 240.09, 180.11, and 138.07.

  • Acceptance Criteria : The exact co-elution of these three m/z traces at the identical retention time mathematically validates that the fragments originate from the intact 4-(4-Fluorophenyl)piperazine-1-carbothioamide precursor. If the retention times differ, the fragments are artifacts of in-source fragmentation or co-eluting isobaric contaminants, and the run must be invalidated.

Workflow A Sample Prep (0.1% FA) B UHPLC (C18 Column) A->B C ESI+ (Protonation) B->C D Q-TOF MS/MS (CID Ramping) C->D E Data Analysis (Annotation) D->E

Caption: LC-MS/MS experimental workflow for 4-(4-Fluorophenyl)piperazine-1-carbothioamide analysis.

References

  • Guidechem . (2025). 4-(4-Fluorophenyl)piperazine-1-carbothioamide 25565-70-2 wiki. Guidechem Chemical Database.[1]

  • BenchChem . (2025). Application Note: Elucidating the Fragmentation Pattern of 3-Hydroxypropanethioamide using Mass Spectrometry. BenchChem Technical Protocols.[2]

  • Strzelecka, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1930. National Center for Biotechnology Information (PMC8954203).[3]

Sources

Application

4-(4-Fluorophenyl)piperazine-1-carbothioamide as a precursor in organic synthesis

An In-Depth Guide to the Synthetic Utility of 4-(4-Fluorophenyl)piperazine-1-carbothioamide Authored by: A Senior Application Scientist Introduction: A Versatile Scaffold in Modern Medicinal Chemistry The 4-(4-fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

The 4-(4-fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants, antipsychotics, and anticancer agents.[1][2][3] The introduction of a carbothioamide functional group at the N-1 position transforms this well-established pharmacophore into a highly versatile precursor, 4-(4-Fluorophenyl)piperazine-1-carbothioamide (Kasina 25565-70-2). This application note provides a detailed exploration of its role as a precursor, offering insights into its reactivity and step-by-step protocols for its application in the synthesis of novel heterocyclic compounds.

The carbothioamide group (a thiourea derivative) is an excellent synthetic handle. Its rich chemistry, driven by the nucleophilicity of the nitrogen and sulfur atoms, allows for a diverse range of cyclization and condensation reactions. This enables chemists to readily access complex molecular architectures, particularly five- and six-membered heterocycles, which are of significant interest in drug discovery.[4][5] This guide will elucidate the chemical logic behind these transformations and provide robust, field-tested protocols for researchers in organic synthesis and drug development.

PropertyValueReference
CAS Number 25565-70-2[6][7]
Molecular Formula C₁₁H₁₄FN₃S[6][7]
Molecular Weight 239.31 g/mol [6][7]
Appearance Solid[8]
Primary Use Research chemical, Synthetic precursor[6]

Core Synthetic Applications: Building Heterocyclic Systems

The primary utility of 4-(4-Fluorophenyl)piperazine-1-carbothioamide lies in its function as a key building block for a variety of heterocyclic systems. The presence of the N-H and C=S functionalities allows it to act as a binucleophile in cyclocondensation reactions with appropriate electrophilic partners.

Logical Flow of Synthetic Strategy

The following diagram illustrates the central role of the carbothioamide precursor in generating diverse heterocyclic scaffolds. The precursor acts as a branching point, from which multiple synthetic pathways can be pursued to achieve significant molecular diversity.

G cluster_precursor Precursor Synthesis start_piperazine 1-(4-Fluorophenyl)piperazine precursor 4-(4-Fluorophenyl)piperazine- 1-carbothioamide start_piperazine->precursor start_reagent Thiocyanate Source (e.g., KSCN, NH₄SCN) or Isothiocyanate start_reagent->precursor thiazolidine Thiazolidinones precursor->thiazolidine + α-Halo Esters/ Acids oxadiazole 1,3,4-Oxadiazoles precursor->oxadiazole + Hydrazide formation followed by CS₂ triazole 1,2,4-Triazoles precursor->triazole + Hydrazide formation & cyclization pyrazoline Pyrazolines precursor->pyrazoline + Chalcones

Caption: Synthetic utility of the carbothioamide precursor.

Synthesis of Thiazolidinone Derivatives

The reaction of the carbothioamide with α-halo carbonyl compounds is a classic and efficient method for constructing the thiazolidinone ring system. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

  • Causality: Ethyl bromoacetate is an ideal reagent for this transformation. The bromine atom is a good leaving group, and the adjacent ester carbonyl activates the α-carbon for nucleophilic attack by the sulfur atom of the carbothioamide. The subsequent intramolecular condensation is driven by the formation of a stable five-membered ring. Sodium acetate is used as a mild base to facilitate the initial S-alkylation and the final cyclization step.

Synthesis of Oxadiazole and Triazole Scaffolds

To access oxadiazole or triazole rings, the carbothioamide must first be converted into a corresponding hydrazide or thiosemicarbazide derivative. This intermediate then possesses the necessary N-N linkage for cyclization.

  • Expertise & Experience: The conversion to a hydrazide intermediate is a critical step that fundamentally alters the subsequent cyclization pathway. For instance, reacting the derived hydrazide with carbon disulfide leads to the formation of an oxadiazolethione ring.[4] Alternatively, further reaction with isothiocyanates can lead to thiosemicarbazides, which are precursors to triazoles.[9] This two-step approach highlights the modularity of using the carbothioamide precursor.

Synthesis of Pyrazoline Analogs

Pyrazolines are five-membered heterocyclic compounds with significant biological activity, including potential anticancer properties.[10] The carbothioamide can be incorporated into pyrazoline structures through reaction with chalcones (α,β-unsaturated ketones).

  • Trustworthiness: The reaction involves the Michael addition of a nitrogen atom from the thiosemicarbazide (derived from the precursor) to the β-carbon of the chalcone, followed by an intramolecular condensation between the terminal amino group and the carbonyl group, leading to the stable pyrazoline ring. The reaction is typically catalyzed by a base like NaOH or piperidine in a protic solvent like ethanol.[10]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and expected outcomes, grounded in established chemical principles.

Protocol 1: Synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-ylimino)thiazolidin-4-one

This protocol details the synthesis of a thiazolidinone derivative, a common scaffold in medicinal chemistry.

G cluster_workflow Workflow for Thiazolidinone Synthesis A Step 1: Dissolve Precursor & Base in Ethanol B Step 2: Add Ethyl Bromoacetate (Dropwise, 0-5 °C) A->B Exothermic Control C Step 3: Reflux Reaction (Conventional or Microwave) B->C Initiate Cyclization D Step 4: Monitor by TLC C->D Reaction Tracking E Step 5: Cooldown & Precipitation D->E Upon Completion F Step 6: Isolate & Purify (Filtration, Recrystallization) E->F Purification G Final Product: Thiazolidinone Derivative F->G Characterization

Caption: Experimental workflow for thiazolidinone synthesis.

Materials & Reagents:

  • 4-(4-Fluorophenyl)piperazine-1-carbothioamide (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Sodium Acetate (NaOAc) (2.0 eq)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel), ethyl acetate/hexane mobile phase

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(4-Fluorophenyl)piperazine-1-carbothioamide (e.g., 2.39 g, 10 mmol) and anhydrous sodium acetate (1.64 g, 20 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: Cool the stirred suspension to 0–5 °C using an ice bath. Add ethyl bromoacetate (1.2 mL, 11 mmol) dropwise over 15 minutes. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction Conditions:

    • Conventional Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 16-20 hours.[4]

    • Microwave Irradiation: Alternatively, perform the reaction in a dedicated microwave reactor at 200 W for 45 minutes.[4] Microwave heating often leads to significantly reduced reaction times and improved yields.

  • Monitoring: Track the reaction's progress by TLC (e.g., 3:1 hexane/ethyl acetate). The disappearance of the starting carbothioamide spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Filter the resulting solid precipitate, wash with cold ethanol, and then with distilled water to remove residual salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethyl acetate, to yield the pure 2-(4-(4-fluorophenyl)piperazin-1-ylimino)thiazolidin-4-one.[4]

MethodTimePowerYield
Conventional Reflux20 hN/A~65%
Microwave45 min200 W~78%
Protocol 2: Synthesis of 2-(Arylmethylene)hydrazine-1-carbothioamides (Schiff Bases)

This protocol describes the synthesis of Schiff base derivatives, which are valuable intermediates and have shown biological activities such as carbonic anhydrase inhibition.[5] This protocol first requires the synthesis of the corresponding hydrazine-1-carbothioamide from the piperazine precursor, a step not detailed in the provided sources but inferred as a necessary prerequisite. The protocol below details the subsequent condensation.

Materials & Reagents:

  • 4-(4-Fluorophenyl)piperazine-1-carbothiohydrazide (1.0 eq) (Assumed to be pre-synthesized)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, 2-3 drops)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: Dissolve the 4-(4-fluorophenyl)piperazine-1-carbothiohydrazide (1.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask with constant stirring.

  • Reagent Addition: Add the substituted aldehyde (1.0 mmol) to the solution, followed by 2-3 drops of concentrated sulfuric acid to catalyze the condensation.[5]

  • Reaction Conditions: Heat the mixture to reflux for 12 hours. The formation of the imine bond is a condensation reaction that is driven to completion by heating.

  • Monitoring: Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Isolation and Purification: Cool the mixture to room temperature. The product will often precipitate out of the solution. Filter the solid particles and wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the purified Schiff base.[5] The formation of the product can be confirmed by ¹H NMR, looking for the characteristic azomethine proton (HC=N) signal, typically in the range of 7.6–8.2 ppm.[5]

Conclusion and Future Outlook

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a powerful and versatile precursor for the synthesis of diverse, biologically relevant heterocyclic compounds. Its straightforward reactivity allows for the construction of thiazolidinones, oxadiazoles, triazoles, and pyrazolines through well-established and reliable protocols. The amenability of these reactions to both conventional heating and microwave irradiation provides flexibility for the modern synthesis laboratory. As the demand for novel therapeutic agents continues to grow, the strategic use of such privileged scaffolds combined with versatile synthetic handles will remain a cornerstone of medicinal chemistry and drug discovery.

References

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). ResearchGate. Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (EP0136274B1). Google Patents.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). PMC. Available at: [Link]

  • N-(4-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide. Chemspace. Available at: [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. Available at: [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea). (2024). MDPI. Available at: [Link]

  • Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. ChEMBL. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Int. J. Mol. Sci.. Available at: [Link]

  • Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. (2013). PubMed. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters. Available at: [Link]

Sources

Method

FT-IR spectral analysis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

An Application Note for the Structural Elucidation of 4-(4-Fluorophenyl)piperazine-1-carbothioamide via Fourier Transform Infrared (FT-IR) Spectroscopy Authored by: A Senior Application Scientist Abstract This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 4-(4-Fluorophenyl)piperazine-1-carbothioamide via Fourier Transform Infrared (FT-IR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and detailed spectral analysis for the characterization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide using Fourier Transform Infrared (FT-IR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, possessing key pharmacophores such as the fluorophenyl, piperazine, and thioamide moieties, unambiguous structural confirmation is paramount.[1][2][3] FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the principal functional groups present, thereby serving as a critical quality control and characterization tool. This document outlines the experimental workflow, from sample preparation to data interpretation, and provides an in-depth analysis of the vibrational frequencies that serve as a unique molecular fingerprint for the title compound.

Introduction and Scientific Rationale

4-(4-Fluorophenyl)piperazine-1-carbothioamide (Molecular Formula: C₁₁H₁₄FN₃S, CAS No: 25565-70-2) is a heterocyclic compound incorporating several key functional groups that are prevalent in pharmacologically active molecules.[4][5][6] The piperazine ring is a common scaffold in numerous marketed drugs, while the thioamide group is a versatile functional handle in organic synthesis and a known component of various bioactive agents.[1][3] The presence of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Given its synthetic utility and potential biological relevance, rigorous structural verification is essential. FT-IR spectroscopy is a cornerstone analytical technique for this purpose.[8] The method is based on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectrum that reveals the functional groups present. This application note serves as an expert guide for researchers utilizing FT-IR to confirm the identity and purity of synthesized 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Experimental Protocol: A Self-Validating Workflow

The protocol described below is designed to ensure high-quality, reproducible data. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Instrumentation
  • Analyte: 4-(4-Fluorophenyl)piperazine-1-carbothioamide, solid powder.

  • Matrix: Potassium Bromide (KBr), FT-IR spectroscopic grade, stored in a desiccator to prevent moisture absorption.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-infrared region (4000–400 cm⁻¹).

  • Apparatus: Agate mortar and pestle, hydraulic press with a pellet-forming die, sample holder.

Step-by-Step Methodology

The workflow is designed to move from instrument calibration to final data interpretation systematically.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A 1. Acquire Background Spectrum (Instrument Calibration) B 2. Prepare KBr/Sample Mixture (1-2 mg Sample : 200 mg KBr) A->B Ensures atmospheric subtraction C 3. Form Transparent Pellet (Hydraulic Press) B->C Homogenize for clarity D 4. Place Pellet in Spectrometer C->D Mount for analysis E 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) D->E Collect data F 6. Process Spectrum (Baseline & Atmospheric Correction) E->F Refine spectrum G 7. Peak Identification & Assignment F->G Identify key vibrations H 8. Correlate with Molecular Structure G->H Confirm functional groups

Figure 1: Experimental workflow for FT-IR analysis.

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This involves running the spectrometer with an empty sample compartment. This scan records the absorbance from atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum. This step is critical for obtaining a clean spectrum of the analyte.

  • Sample Preparation (KBr Pellet Technique): For solid samples, the KBr pellet method is a gold standard. It reduces scattering of the IR beam and provides a uniform path length.

    • Carefully weigh approximately 1-2 mg of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and 150-200 mg of spectroscopic grade KBr.

    • Combine the materials in an agate mortar. Gently grind the mixture for several minutes until a fine, homogenous powder is obtained. The homogeneity is key to preventing spectral artifacts.

    • Transfer the powder into the collar of a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press for about 1-2 minutes. The resulting pellet should be thin and transparent or semi-transparent.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the designated sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum using the following standard parameters:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (Co-adding multiple scans significantly improves the signal-to-noise ratio).

  • Data Processing: The acquired spectrum should be processed using the spectrometer's software. This typically involves an automated baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Spectral Analysis and Data Interpretation

The FT-IR spectrum of 4-(4-Fluorophenyl)piperazine-1-carbothioamide is a composite of the vibrational modes of its constituent parts: the primary thioamide, the piperazine ring, and the 4-fluorophenyl group. The table below provides a detailed assignment of the principal absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Assignment and Rationale
~3450 - 3300MediumAsymmetric N-H Stretching (Primary Amine of Thioamide) . Primary amines and amides typically show two bands in this region.[9] This band corresponds to the asymmetric stretch of the -NH₂ group.
~3250 - 3150MediumSymmetric N-H Stretching (Primary Amine of Thioamide) . This second band is characteristic of the symmetric stretching of the -NH₂ group, confirming its primary nature.[9][10]
~3100 - 3000Medium-WeakAromatic C-H Stretching . The stretching vibrations of C-H bonds on the fluorophenyl ring typically occur above 3000 cm⁻¹.[11]
~2980 - 2850Medium-StrongAliphatic C-H Stretching . These strong absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- groups of the piperazine ring.[8][12]
~1610 - 1580StrongThioamide Band I / Aromatic C=C Stretching . This region is complex. It contains contributions from the N-H bending vibration of the thioamide and the C=C skeletal vibrations of the aromatic ring.[11][13]
~1510StrongAromatic C=C Stretching . A strong, sharp band characteristic of para-disubstituted benzene rings.
~1450MediumCH₂ Scissoring (Piperazine) . This absorption corresponds to the in-plane bending (scissoring) deformation of the methylene groups in the piperazine ring.
~1400 - 1300Medium-StrongThioamide Band II (C-N Stretching) . This is a characteristic thioamide band with a significant contribution from C-N stretching coupled with N-H bending.[13]
~1230StrongC-N Stretching (Aryl-N and Piperazine) . A strong band attributed to the stretching of the C-N bond between the aromatic ring and the piperazine nitrogen, as well as other C-N stretches within the piperazine ring.[14]
~1180StrongC-F Stretching . The C-F bond gives rise to a very strong and characteristic absorption in this region of the infrared spectrum.
Below 850Medium-StrongThioamide Band III / C=S Stretching (Thione) . The C=S stretching vibration is often coupled with other modes and typically appears in the 850-600 cm⁻¹ range. This is a key indicator of the thioamide functional group.[10][13]
~830StrongAromatic C-H Out-of-Plane Bending . A strong band indicative of the 1,4-disubstitution (para) pattern on the benzene ring.

Conclusion

The FT-IR spectrum provides a robust and reliable confirmation of the molecular structure of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. The presence of characteristic absorption bands for the primary thioamide N-H stretches, aromatic and aliphatic C-H stretches, C=C ring vibrations, strong C-F and C-N stretches, and the key C=S vibration collectively form a unique spectral fingerprint. By following the detailed protocol herein, researchers and drug development professionals can confidently verify the identity and structural integrity of this important chemical entity, ensuring the quality and reliability of their downstream applications.

References

  • Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42, 581-586.
  • Trivedi, S., et al. (2013). Spectral investigation and normal coordinate analysis of piperazine.
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Journal of Drug Delivery and Therapeutics, 13(9-S), 118-125.
  • Sadasivam, V., & Sundararajan, R. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 4(5), 28-32.
  • Akyuz, S., et al. (2007). Vibrational spectra, normal coordinate treatment and simulation of the vibrational spectra of piperazine glyoxime and its Co(III) complex.
  • Chen, Z., et al. (2023). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
  • Suwunwong, T., et al. (2015). FT-IR spectrum of the title compound.
  • Patera, G., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5693.
  • Deepashree C L, et al. (2016). FTIR frequency range and functional groups present in the sample before extraction process.
  • Ayad, T., et al. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 27(23), 8344.
  • Desai, N. R., et al. (2019). FT-IR spectra of 4a, 4b and 4c.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chan, S. L. F., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826308.
  • Kamal, A., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208-3213.
  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Avcı, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Fluorophenyl)piperazine-1-carbothioamide Synthesis

Welcome to the Technical Support Center. The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide is a critical transformation in the development of various pharmacophores, including CNS agents and antimicrobial co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide is a critical transformation in the development of various pharmacophores, including CNS agents and antimicrobial compounds[1]. The most atom-economical route involves the reaction of 1-(4-fluorophenyl)piperazine with ammonium thiocyanate (NH₄SCN) under acidic conditions[2][3]. However, researchers frequently encounter issues such as stalled yields, byproduct formation, and isolation difficulties.

This guide provides field-proven protocols, causality-driven troubleshooting, and a high-yield alternative pathway to ensure experimental success.

Mechanistic Workflow

G A 1-(4-Fluorophenyl) piperazine B Piperazinium Chloride Salt A->B HCl (1.05 eq) 0 °C C Piperazinium Thiocyanate B->C NH4SCN (2.0 eq) EtOH/H2O D 4-(4-Fluorophenyl)piperazine- 1-carbothioamide C->D Thermal Rearrangement Reflux (80 °C), 8-12 h

Reaction workflow for the synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Standard Operating Procedure (SOP): Direct Thiocyanate Rearrangement

This self-validating protocol utilizes a co-solvent system to maximize the efficiency of the thermal rearrangement equilibrium[3].

Step-by-Step Methodology:

  • Salt Formation : Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq, 10 mmol) in a 1:1 mixture of absolute ethanol and deionized water (20 mL). Cool the flask to 0 °C using an ice bath. Add concentrated HCl (1.05 eq) dropwise.

    • Validation Check: Verify the pH is between 2.0 and 3.0 using pH indicator strips to ensure complete protonation.

  • Ion Exchange : Add Ammonium Thiocyanate (NH₄SCN) (2.0 eq, 20 mmol) in one portion. The mixture may become slightly cloudy as the piperazinium thiocyanate intermediate forms.

  • Thermal Rearrangement : Attach a reflux condenser and heat the mixture to 80–85 °C for 8–12 hours with continuous magnetic stirring.

    • Validation Check: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 6:4). The product spot will be UV-active and significantly more polar than the starting amine[1].

  • Isolation : Once complete, concentrate the ethanol under reduced pressure via rotary evaporation. Cool the remaining aqueous residue to 4 °C. Add ice-cold water dropwise while triturating vigorously with a glass rod to induce crystallization.

  • Purification : Filter the resulting precipitate under vacuum, wash with 10 mL of ice-cold water, and recrystallize from hot ethanol to afford the pure carbothioamide.

Condition Optimization & Quantitative Data

The rearrangement of the thiocyanate salt is an equilibrium-driven process highly dependent on solvent polarity and reagent stoichiometry. The table below illustrates the causality between reaction conditions and final yield[3].

Solvent SystemTemp (°C)NH₄SCN (eq)pHReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Pure Water1001.22.0124585
Absolute Ethanol781.54.0186291
EtOH/H₂O (1:1) 85 2.0 2.5 8 88 >98
DMF1201.5N/A455 (Degradation)72

Troubleshooting Guide & FAQs

Q1: My reaction yield is stalling at 40-50% despite extended reflux times. How can I drive the reaction to completion? A1: Causality: The conversion of the piperazinium thiocyanate salt to the carbothioamide is an equilibrium process. If you use pure water, the lipophilic 1-(4-fluorophenyl)piperazine may precipitate out of the reaction sphere. If you use pure ethanol, the inorganic NH₄SCN has poor solubility. Solution: Utilize the recommended 1:1 EtOH/H₂O co-solvent system. This ensures both the organic amine and the inorganic thiocyanate remain fully solvated, maximizing collision frequency for the nucleophilic attack. Additionally, pushing the NH₄SCN equivalent to 2.0 drives the equilibrium forward according to Le Chatelier's principle[3].

Q2: I am observing a significant high-molecular-weight byproduct on LC-MS. What is it, and how do I prevent it? A2: Causality: The byproduct is likely a bis-piperazine thiourea derivative. This occurs when the newly formed primary carbothioamide reacts with unprotonated starting amine, displacing ammonia. Solution: This side reaction is strictly pH-dependent. If the pH rises above 4.0, the secondary amine becomes a potent nucleophile. Maintain the reaction at pH 2–3 by ensuring a slight excess of HCl (1.05 eq) relative to the amine. This keeps the starting material locked as the non-nucleophilic piperazinium salt until it interacts directly with the thiocyanate[3].

Q3: During workup, the product forms a stubborn oil instead of crystallizing. How do I induce precipitation? A3: Causality: 4-(4-Fluorophenyl)piperazine-1-carbothioamide has a tendency to "oil out" (liquid-liquid phase separation) if the cooling rate is too rapid or if lipophilic impurities depress the melting point. Solution: Do not crash the product out by pouring the hot reaction mixture directly into ice. Instead, remove the ethanol via rotary evaporation first. Then, add ice-cold water dropwise to the aqueous residue while triturating vigorously. If oiling persists, seed the mixture with a pure crystal of the product or extract the oil into ethyl acetate, dry over Na₂SO₄, and recrystallize from EtOAc/Hexane (6:4)[1].

Q4: The direct thiocyanate rearrangement is still not yielding >80% for my specific substituted analog. Is there a more reliable alternative pathway? A4: Yes. If the thermal rearrangement fails, switch to the Benzoyl Isothiocyanate Pathway [4][5]. Causality: Benzoyl isothiocyanate is a highly electrophilic reagent that reacts quantitatively with secondary amines at room temperature, completely bypassing the unfavorable thermal equilibrium of the NH₄SCN route.

Alternative Protocol (Benzoyl Isothiocyanate Route):

  • React 1-(4-fluorophenyl)piperazine with freshly prepared benzoyl isothiocyanate (1.1 eq) in dichloromethane (DCM) at room temperature for 2 hours.

  • Isolate the intermediate N-benzoyl carbothioamide (typically >90% yield).

  • Cleave the benzoyl group by stirring the intermediate in a 1M NaOH/Methanol solution for 4 hours.

  • Neutralize with dilute HCl and extract with DCM to yield the primary carbothioamide cleanly[4].

G A 1-(4-Fluorophenyl) piperazine C N-Benzoyl Carbothioamide A->C DCM, RT, 2 h B Benzoyl Isothiocyanate (PhCONCS) B->C D 4-(4-Fluorophenyl)piperazine- 1-carbothioamide C->D NaOH / MeOH Hydrolysis

Alternative synthesis of the carbothioamide utilizing highly reactive benzoyl isothiocyanate.

References

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride)
  • Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in DMSO

Welcome to the technical support guide for 4-(4-Fluorophenyl)piperazine-1-carbothioamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-Fluorophenyl)piperazine-1-carbothioamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues, particularly in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and development. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Q1: What is 4-(4-Fluorophenyl)piperazine-1-carbothioamide, and why is its solubility a concern?

4-(4-Fluorophenyl)piperazine-1-carbothioamide (Molecular Formula: C₁₁H₁₄FN₃S) is a synthetic organic compound often investigated in drug discovery pipelines.[1][2][3] Its structure, containing a fluorophenyl ring and a piperazine carbothioamide moiety, lends it a relatively hydrophobic character. In drug discovery, compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[4][5] While DMSO is a powerful solvent, the intrinsic properties of this compound can lead to several solubility-related challenges that can compromise data integrity. Poor solubility can lead to unreliable assay results, underestimated toxicity, and poor bioavailability.[6]

Q2: My compound dissolved perfectly in DMSO at first, but now I see crystals in the vial. What happened?

This is a common phenomenon related to the compound's physical state and the properties of DMSO. There are two primary causes:

  • Crystallization from a Supersaturated State: Often, newly synthesized compounds are in an amorphous (non-crystalline) state. Amorphous solids have higher energy and dissolve more readily than their more stable crystalline counterparts, often forming a supersaturated solution.[7][8] Over time, especially with temperature fluctuations, the compound can crystallize into a lower-energy, less soluble form, causing it to precipitate out of the solution.[7] Once crystallized, it will not re-dissolve easily.[7]

  • Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] The presence of water in DMSO significantly reduces the solubility of many lipophilic compounds.[8] This can be exacerbated by repeated opening of the stock solution vial or improper storage conditions.

Q3: When I dilute my clear DMSO stock solution into my aqueous assay buffer, a cloudy precipitate forms immediately. Why does this occur?

This issue, often termed "solvent shock" or "fall-out," occurs because while 4-(4-Fluorophenyl)piperazine-1-carbothioamide may be soluble in a strong organic solvent like DMSO, its aqueous solubility is significantly lower. When the DMSO stock is introduced into an aqueous medium (e.g., phosphate-buffered saline, cell culture media), the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound is no longer soluble in this new environment and precipitates out, leading to inaccurate test concentrations and unreliable experimental data.[9]

Troubleshooting Guides and Experimental Protocols

This section provides structured workflows and detailed protocols to systematically address and resolve solubility issues encountered during your research.

Issue 1: Difficulty Achieving Complete Dissolution in 100% DMSO

If the solid compound does not readily dissolve in DMSO, it is likely due to its highly stable crystalline form. The energy required to break the crystal lattice is greater than the energy released by solvation.

  • Preparation: Begin by weighing the desired amount of 4-(4-Fluorophenyl)piperazine-1-carbothioamide into a clean, dry glass vial. Use only high-purity, anhydrous DMSO to minimize water contamination.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex at maximum speed for 2-5 minutes.

  • Sonication: If solids persist, place the vial in a bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to create cavitation, which provides localized energy to help break apart the solid particles.[7]

  • Gentle Warming: As a final step, the solution can be gently warmed to 30-40°C in a water bath or on a heat block with stirring.[10] Caution: Do not overheat, as this can lead to compound degradation. The goal is to slightly increase kinetic energy to favor dissolution.

  • Verification: After the intervention, allow the solution to return to room temperature and visually inspect for any undissolved particles. A completely dissolved stock solution should be perfectly clear.

InterventionMechanismRecommended ParametersKey Considerations
Vortexing Provides mechanical agitation to increase solvent-solute interaction.2-5 minutes at max speedStandard first step for all dissolution protocols.
Sonication Uses ultrasonic cavitation to provide localized energy for particle disruption.[7]10-15 minutes in a bath sonicatorCan create a supersaturated solution; verify stability upon cooling.
Gentle Warming Increases kinetic energy, enhancing solvent properties and diffusion.[10]30-40°C with stirringRisk of compound degradation at higher temperatures.[10] Avoid prolonged heating.
Issue 2: Precipitation from DMSO Stock During Storage

The stability of your DMSO stock solution is critical for long-term studies. Precipitation during storage is often linked to water absorption and temperature cycling.

The following diagram outlines a decision-making process to ensure the long-term stability of your compound stock solutions.

G start Start: Prepare Stock Solution use_anhydrous Use Anhydrous DMSO start->use_anhydrous dissolve Apply Protocol 1: Vortex, Sonicate, Warm use_anhydrous->dissolve check_dissolved Is Compound Fully Dissolved? dissolve->check_dissolved aliquot Aliquot into Single-Use Vials check_dissolved->aliquot  Yes reassess Re-assess Concentration or Consider Alternative Solvent check_dissolved->reassess No   storage Store with Desiccant at -20°C or -80°C aliquot->storage end_stable Stable Stock Achieved storage->end_stable end_unstable Unstable Stock - Do Not Use reassess->end_unstable

Caption: Workflow for preparing stable DMSO stock solutions.

  • Best Practices:

    • Aliquot: Divide the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the risk of water contamination for the entire stock.[7]

    • Storage: Store aliquots at -20°C or -80°C in a freezer with a desiccant to maintain a dry environment.

    • Avoid Room Temperature Storage: Prolonged storage at room temperature can lead to compound degradation over time.[11]

Issue 3: Precipitation Upon Dilution into Aqueous Assay Buffers

This is the most frequent and critical solubility challenge. The key is to modify the final aqueous environment to be more hospitable to the compound.

This workflow guides you through selecting the appropriate strategy to prevent compound fall-out in your assay buffer.

G start Precipitation Observed in Aqueous Buffer check_ph Is Compound Ionizable? (Contains acidic/basic groups) start->check_ph try_ph Try Protocol 2: pH Adjustment check_ph->try_ph Yes check_assay_compat Is Assay Compatible with Organic Solvents? check_ph->check_assay_compat No / Unsure try_ph->check_assay_compat Failure success Solution Clear: Proceed with Assay try_ph->success Success try_cosolvent Try Protocol 3: Add Co-solvent (e.g., DMSO, PEG) check_assay_compat->try_cosolvent Yes check_micelle Is Micellar Encapsulation Acceptable for Assay? check_assay_compat->check_micelle No try_cosolvent->check_micelle Failure try_cosolvent->success Success try_surfactant Try Protocol 4: Add Surfactant (e.g., Tween-80) check_micelle->try_surfactant Yes failure Still Precipitates: Consider Formulation Change check_micelle->failure No try_surfactant->success Success try_surfactant->failure Failure

Caption: Troubleshooting workflow for aqueous precipitation.

The piperazine group in 4-(4-Fluorophenyl)piperazine-1-carbothioamide contains basic nitrogen atoms. By lowering the pH of the aqueous buffer, these nitrogens can be protonated, increasing the compound's polarity and, consequently, its aqueous solubility.[12][][14]

  • Determine Target pH: Prepare several small batches of your primary aqueous buffer (e.g., PBS) and adjust the pH downwards in increments (e.g., to pH 6.5, 6.0, 5.5) using a suitable acid like 1 M HCl.

  • Test Dilution: Add the DMSO stock solution dropwise to the pH-adjusted buffers while vortexing to ensure rapid mixing.

  • Observe and Select: Identify the lowest pH that maintains a clear solution at your final desired concentration.

  • Validate Assay Compatibility: Ensure that the selected pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[14][15][16]

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay (see Table 2). DMSO, ethanol, and polyethylene glycol (PEG) 400 are common choices.[]

  • Prepare Buffer with Co-solvent: Prepare your aqueous assay buffer containing a small percentage of the co-solvent (e.g., 1-5% v/v).

  • Perform Dilution: Add the DMSO stock solution to the co-solvent-containing buffer.

  • Optimize Concentration: If precipitation still occurs, incrementally increase the co-solvent concentration, but be mindful of its potential effects on the assay system. Many cell-based assays have a low tolerance for organic solvents.[17]

Co-SolventTypical Final ConcentrationAdvantagesConsiderations
DMSO 0.1% - 2%High solubilizing power; often already present from stock.[14]Can be toxic to cells at >1%; may affect protein structure/function.[17][18]
Ethanol 1% - 5%Readily available; less toxic than DMSO for some systems.[19]Can cause protein denaturation at higher concentrations.
PEG 400 1% - 10%Low toxicity; commonly used in formulations.[9]Can increase solution viscosity.
Propylene Glycol 1% - 10%Good safety profile; used in many pharmaceutical preparations.[16][20]Less volatile than ethanol.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in the aqueous phase.[19][21][22]

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween-80) or Poloxamers are generally preferred due to their lower toxicity compared to ionic surfactants.[19][22]

  • Prepare Solution: Add a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v) to the aqueous assay buffer.

  • Perform Dilution: Add the DMSO stock to the surfactant-containing buffer with gentle mixing.

  • Validate: Confirm that the surfactant does not interfere with the assay readout.

References
  • Jadhav, S. B., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Link

  • Bansal, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. World Journal of Pharmaceutical Research, 12(9), 1059-1081. Link

  • Wagner, B. K., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Chemical Biology, 5(11), 1035-1042. Link

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Link

  • Chaudhary, A., et al. (2023). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-12. Link

  • Davis, T. M., & Jensen, J. L. (1971). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 49(24), 3875-3882. Link

  • St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 30-36. Link

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SLAS Discovery. Link

  • Sutar, R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 957-970. Link

  • Guidechem. 4-(4-Fluorophenyl)piperazine-1-carbothioamide 25565-70-2 wiki. Link

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Link

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2002. Link

  • ResearchGate. (2023). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Link

  • Bonnet, P., et al. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 124(13), 2697-2705. Link

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Link

  • Chemspace. N-(4-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide. Link

  • St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Link

  • ResearchGate. (2016). How can i reduce the surface tension of DMSO in order to obtain thin films?. Link

  • ResearchGate. (2017). How can I improve the solubility of cationic surfactants. Link

  • Permana, A. D., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 11(1), 1-10. Link

  • Shen, S., & Li, Z. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 47(4), 878-880. Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Link

  • Benchchem. Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments. Link

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Link

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • BLDpharm. 25565-70-2|4-(4-Fluorophenyl)piperazine-1-carbothioamide. Link

  • Sapphire Bioscience. 4-(4-Fluorophenyl)piperazine-1-carbothioamide. Link

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-216. Link

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Link

  • Al-Ostath, A. I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Link

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S71-S77. Link

  • ChemBlink. 4-(4-chlorophenyl)piperazine-1-carbothioamide — Chemical Substance Information. Link

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1445. Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Link

  • Benchchem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Link

Sources

Troubleshooting

reducing byproducts in 4-(4-Fluorophenyl)piperazine-1-carbothioamide preparation

Welcome to the Technical Support Center for Thioamide Synthesis. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of piperazine-1-carbothioamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioamide Synthesis. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of piperazine-1-carbothioamides. A recurring bottleneck in these workflows is the generation of closely eluting byproducts that ruin isolated yields and complicate downstream pharmacology.

This guide is designed as a self-validating system. We do not just provide steps; we decode the causality behind the chemical behavior of 1-(4-fluorophenyl)piperazine, allowing you to engineer out byproducts before they form.

Visualizing the Reaction Network

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates how specific reaction conditions force the intermediate down divergent byproduct pathways.

G SM 1-(4-Fluorophenyl)piperazine (Starting Material) Intermediate Reactive Intermediate (Isothiocyanic Acid) SM->Intermediate + Reagent Reagent Thiocarbamoylating Agent (e.g., NH4SCN or TCDI) Reagent->Intermediate Target 4-(4-Fluorophenyl)piperazine- 1-carbothioamide Intermediate->Target pH < 2, 65°C Dimer Bis-piperazinyl methanethione (Dimer Byproduct) Intermediate->Dimer Excess SM / pH > 7 Cyanamide Piperazine-1-carbonitrile (Cyanamide Byproduct) Target->Cyanamide > 80°C (-H2S)

Reaction pathways showing target 4-(4-Fluorophenyl)piperazine-1-carbothioamide and key byproducts.

FAQ: Mechanistic Troubleshooting

Q1: Why am I seeing a significant amount of the symmetrical dimer (bis-piperazinyl methanethione) in my LC-MS? A1: This is a kinetic issue rooted in your choice of thiocarbamoylating agent. When using bifunctional transfer agents like 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene, the intermediate thiocarbamoyl species is highly electrophilic. If the ammonia quench is delayed, or if the local concentration of 1-(4-fluorophenyl)piperazine is too high, a second molecule of your secondary amine will attack the intermediate, forming the dimer. This byproduct is notoriously difficult to separate and often requires extensive chromatographic purification 1. Solution: Shift to a thermodynamic approach. Use ammonium thiocyanate ( NH4​SCN ) with a strong acid to generate isothiocyanic acid ( HNCS ) in situ. This avoids the bifunctional electrophile entirely.

Q2: My yield is low due to unreacted 1-(4-fluorophenyl)piperazine. Should I increase the temperature to force the reaction to completion? A2: No. Increasing the temperature beyond 80°C often triggers the elimination of hydrogen sulfide ( H2​S ), converting your desired carbothioamide into a cyanamide byproduct (piperazine-1-carbonitrile) 2. Instead of applying excessive heat, optimize the stoichiometry of NH4​SCN (use 1.5 equivalents) and ensure the pH is strictly controlled ( pH<2 ) to maintain a steady, reactive concentration of HNCS .

Q3: How do I remove the unreacted piperazine starting material without resorting to column chromatography? A3: Exploit the differential basicity of the molecules. The target carbothioamide has significantly reduced basicity due to the electron-withdrawing nature and resonance of the thiocarbonyl group. An acidic aqueous wash (e.g., 1M HCl ) will selectively protonate the unreacted 1-(4-fluorophenyl)piperazine, driving it into the aqueous layer, while your neutral product remains safely in the organic phase 3.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how specific synthetic routes and conditions dictate the byproduct profile.

Synthetic RouteReagent StoichiometryTemp (°C)Target Yield (%)Dimer Byproduct (%)Cyanamide Byproduct (%)Unreacted SM (%)
TCDI / NH3​ Quench1.0 : 1.5256228 < 19
NH4​SCN / HCl 1.5 eq NH4​SCN 9545< 122 32
NH4​SCN / HCl 1.5 eq NH4​SCN 6589 < 1< 110

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. Each step contains a mechanistic checkpoint to ensure byproduct mitigation.

Objective: Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide via in situ Isothiocyanic Acid Generation.

Step 1: Amine Pre-Activation (Dimer Suppression)

  • Suspend 1-(4-fluorophenyl)piperazine (10.0 mmol, 1.0 eq) in a 1:1 mixture of Ethanol/Water (20 mL) in a round-bottom flask.

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise, add concentrated aqueous HCl (12.0 mmol, 1.2 eq) while stirring vigorously. Causality Checkpoint: Converting the free base to the hydrochloride salt prevents premature nucleophilic attack on trace electrophiles, effectively shutting down the dimer formation pathway 4.

Step 2: Controlled Thiocarbamoylation (Cyanamide Suppression) 4. Add Ammonium thiocyanate ( NH4​SCN ) (15.0 mmol, 1.5 eq) in one portion to the acidic solution. 5. Attach a reflux condenser and heat the reaction mixture strictly to 65°C for 6 hours. Causality Checkpoint: At 65°C, NH4​SCN and HCl generate HNCS at a controlled rate. Exceeding 80°C will drive the elimination of H2​S , leading to cyanamide byproducts. Do not exceed 65°C 2.

Step 3: Differential Basicity Workup (SM Removal) 6. Cool the reaction to room temperature. Concentrate the ethanol in vacuo. 7. Dilute the remaining aqueous layer with Ethyl Acetate (30 mL). 8. Wash the organic layer sequentially with 1M HCl (3 x 15 mL), followed by brine (15 mL). Causality Checkpoint: The target carbothioamide is a very weak base. Unreacted 1-(4-fluorophenyl)piperazine remains strongly basic and is selectively protonated and partitioned into the acidic aqueous waste, bypassing the need for chromatography 1. 9. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 4-(4-Fluorophenyl)piperazine-1-carbothioamide as a solid.

References

  • Source: Google Patents (US20130142739A1)
  • Novel N-thioamide analogues of pyrazolylpyrimidine based piperazine: Design, synthesis, characterization, in-silico molecular docking study and biological evaluation Source: ResearchGate URL
  • Source: Google Patents (WO1999031096A1)
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Crystallization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. The inform...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. The information presented herein is curated from established crystallization principles and specific considerations for piperazine and thioamide-containing compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific challenges you may encounter during the crystallization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide, offering causative explanations and actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Symptom: Upon cooling the hot, saturated solution, the compound separates as an insoluble liquid or oil rather than forming solid crystals.

Causality: "Oiling out" is a common problem when the melting point of a compound is lower than the boiling point of the chosen solvent.[1] The solute melts in the hot solvent and separates as a liquid upon cooling, which can trap impurities.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. A slower cooling process may prevent oiling out on the second attempt. If it persists, adding a small amount of additional "good" solvent (the solvent in which the compound is more soluble) can sometimes resolve the issue.[2]

  • Solvent Selection: Choose a solvent with a lower boiling point. The ideal solvent should have a boiling point at least 10 °C below the melting point of your solid sample.[2]

  • Slow Down the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can facilitate a more gradual temperature decrease.[1]

  • Address Impurities: Impurities can lower the melting point of your compound and hinder the formation of a crystal lattice.[1] Consider pre-purification steps such as washing the crude product or using activated charcoal to remove colored impurities.[1][2]

Issue 2: No crystals form upon cooling.

Symptom: The solution remains clear even after cooling to room temperature or in an ice bath.

Causality: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound has very high solubility in the chosen solvent at low temperatures.[3][4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[3]

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent is present. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]

  • Utilize an Anti-Solvent: If your compound is highly soluble, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]

Issue 3: Crystallization happens too quickly, resulting in a fine powder.

Symptom: A large amount of solid crashes out of the solution immediately upon cooling.

Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[5] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[5]

Solutions:

  • Increase Solvent Volume: Reheat the solution and add more of the hot solvent to dissolve the precipitate. Using slightly more than the minimum amount of hot solvent required for dissolution will slow down the crystallization process upon cooling.[5]

  • Optimize Cooling Conditions: A shallow pool of solvent in a large flask can lead to rapid cooling due to a high surface area. Using a smaller flask and insulating it can help maintain a slower cooling rate.[5]

Issue 4: The recrystallized product shows poor yield.

Symptom: The amount of recovered crystalline material is significantly lower than expected.

Causality: A low yield can result from using an excessive amount of solvent, leading to a significant portion of the compound remaining in the mother liquor.[5]

Solutions:

  • Check the Mother Liquor: Before discarding the filtrate, test for the presence of your compound by dipping a glass stirring rod into the liquid and allowing the solvent to evaporate. A significant residue indicates a substantial amount of dissolved product.[5]

  • Concentrate and Recool: If a large amount of product remains in the mother liquor, you can recover some of it by evaporating a portion of the solvent and allowing the concentrated solution to cool and crystallize again.

Frequently Asked Questions (FAQs)

Q1: What are some suitable starting solvents for the crystallization of 4-(4-Fluorophenyl)piperazine-1-carbothioamide?

A1: While the optimal solvent must be determined experimentally, good starting points for piperazine derivatives often include alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents.[6] Methanol has been successfully used in the crystallization of salts of N-(4-fluorophenyl)piperazine.[7] A mixed-solvent system, such as ethanol/water, can also be effective.[1] The choice of solvent can significantly impact solubility, crystal growth, and morphology.[8]

Q2: How does the piperazine moiety influence crystallization?

A2: The piperazine group can act as a hydrogen bond acceptor and its presence can affect the overall solubility of the molecule.[8] In some cases, piperazine-containing compounds can form salts or co-crystals, which can have different crystallization behaviors than the free base.[7][9] The N-H group of the piperazine ring can also participate in hydrogen bonding, influencing the crystal packing.[10]

Q3: What role does the carbothioamide group play in crystallization?

A3: The thioamide group is a strong hydrogen bond donor and acceptor, which can lead to the formation of well-defined supramolecular structures through intermolecular hydrogen bonds, often involving the sulfur atom.[11] This can facilitate the formation of a stable crystal lattice.

Q4: My compound is colored. Does this indicate an impurity?

A4: While color can sometimes indicate the presence of impurities, some compounds are inherently colored. If you suspect an impurity, you can try using a small amount of activated charcoal to decolorize the hot solution before filtration.[2] However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(4-Fluorophenyl)piperazine-1-carbothioamide and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Saturation: Continue adding the hot solvent dropwise until the compound just dissolves. Avoid adding an excess of solvent.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals.

Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent at room temperature.

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent dropwise until the solution becomes persistently cloudy.[1]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol, using the mixed-solvent system for washing.[1]

Visualization

Troubleshooting Workflow for Crystallization

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oil_out Compound Oils Out cool->oil_out Problem fine_powder Fine Powder Forms cool->fine_powder Problem induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat Reheat & Add More Solvent/ Change Solvent oil_out->reheat add_solvent Reheat & Add More Solvent fine_powder->add_solvent induce->crystals Success evaporate Evaporate Some Solvent induce->evaporate Failure evaporate->cool slow_cool Cool Even Slower reheat->slow_cool slow_cool->cool add_solvent->cool

Caption: A general troubleshooting workflow for common crystallization problems.

Key Intermolecular Interactions

G mol 4-(4-Fluorophenyl)piperazine-1-carbothioamide C₁₁H₁₄FN₃S interactions Potential Intermolecular Interactions mol->interactions h_bond_donor Hydrogen Bond Donor (N-H) interactions->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor (N, S, F) interactions->h_bond_acceptor pi_stacking π-π Stacking (Fluorophenyl Ring) interactions->pi_stacking

Caption: Key intermolecular forces that can influence the crystallization of the title compound.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • How does piperazine affect the crystallization process? - Blog - Biosynce. (2025, May 15). Biosynce. Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Quora. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). YouTube. Retrieved from [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. (2024, April 10). MDPI. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Solid liquid solubility of piperazine - SINTEF. (n.d.). SINTEF. Retrieved from [Link]

  • 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) - MDPI. (2024, November 28). MDPI. Retrieved from [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(4-Fluorophenyl)piperazine-1-carbothioamide 1g - Dana Bioscience. (n.d.). Dana Bioscience. Retrieved from [Link]

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide - ResearchGate. (2025, December 21). ResearchGate. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Stability of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Welcome to the Advanced Formulation and Troubleshooting Guide for 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2). As a piperazine-1-carbothioamide derivative with a molecular weight of 239.31 g/mol [1],...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Troubleshooting Guide for 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2). As a piperazine-1-carbothioamide derivative with a molecular weight of 239.31 g/mol [1], this compound presents unique challenges in aqueous media. While thioamides are critical pharmacophores in medicinal chemistry, they are notoriously susceptible to hydrolysis and physical precipitation in standard physiological buffers[2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my stock solution of 4-(4-Fluorophenyl)piperazine-1-carbothioamide degrade rapidly when diluted in physiological buffers (pH 7.4)? Causality & Mechanism: Thioamides possess a C=S bond that is longer and more polarizable than the C=O bond of amides[2]. In aqueous environments, particularly as pH increases, the thioamide group is susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of a tetrahedral intermediate, ultimately resulting in desulfurization and hydrolysis to the corresponding urea derivative (4-(4-fluorophenyl)piperazine-1-carboxamide)[3][4]. Furthermore, trace metals in standard PBS can coordinate with the sulfur atom, increasing the electrophilicity of the thiocarbonyl carbon and accelerating hydrolysis[5]. Actionable Solution: Maintain stock solutions in anhydrous DMSO. For working solutions, use a slightly acidic to neutral buffer (pH 6.0–6.8) and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals. Avoid alkaline media, which readily deprotonates thioamides into highly unstable iminothiols[6].

Q2: I observe a precipitate in my aqueous assay after 2 hours. Is this chemical degradation or physical precipitation? Causality & Mechanism: 4-(4-Fluorophenyl)piperazine-1-carbothioamide has a high topological polar surface area (64.6 Ų) but contains a highly hydrophobic 4-fluorophenyl ring, leading to limited aqueous solubility[1]. Physical precipitation is driven by the hydrophobic effect, whereas chemical degradation (hydrolysis) yields products that are often more polar (e.g., amides) and may remain in solution. Actionable Solution: Perform a solvent-rescue test. Add an equal volume of acetonitrile to the turbid well. If the solution clears immediately and HPLC analysis shows a single peak matching the parent compound, the issue is physical precipitation. If multiple peaks appear, chemical degradation has occurred.

Q3: What formulation strategies minimize hydrolysis while maintaining biocompatibility for in vivo assays? Causality & Mechanism: To prevent both precipitation and hydrolysis, the water activity around the thioamide pharmacophore must be reduced. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the fluorophenyl moiety, sterically hindering nucleophilic attack on the adjacent thioamide group. Alternatively, co-solvents like PEG-400 lower the dielectric constant of the medium, stabilizing the ground state of the thioamide and reducing the rate of hydrolysis[4]. Similar piperazine-1-carbothioamides (e.g., NCT-503) have demonstrated >98% stability over 48 hours when formulated with appropriate co-solvents[7].

Part 2: Experimental Workflows & Methodologies

StabilityWorkflow Start Aqueous Instability Detected Assess Assess Degradation Pathway (HPLC-MS) Start->Assess Hydrolysis Chemical Hydrolysis Assess->Hydrolysis Precipitation Physical Precipitation Assess->Precipitation Opt_pH Optimize pH & Chelators (pH 6.5 + EDTA) Hydrolysis->Opt_pH Add_Cosolvent Reduce Water Activity (PEG-400 / DMSO) Hydrolysis->Add_Cosolvent Precipitation->Add_Cosolvent Add_CD Steric Shielding (HP-β-CD Complex) Precipitation->Add_CD Validate Stability-Indicating Assay (SIA) Opt_pH->Validate Add_Cosolvent->Validate Add_CD->Validate Success Stable Formulation (t1/2 > 48h) Validate->Success

Workflow for diagnosing and resolving thioamide aqueous instability.

Protocol 1: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol leverages steric shielding to protect the thioamide bond from nucleophilic water attack.

  • Preparation of Host Solution: Weigh 100 mg of HP-β-CD and dissolve in 800 µL of molecular biology grade water. Adjust the pH to 6.5 using 0.1 M HCl to prevent base-catalyzed deprotonation[6].

  • Preparation of Guest Stock: Dissolve 5 mg of 4-(4-Fluorophenyl)piperazine-1-carbothioamide in 50 µL of anhydrous DMSO.

  • Complexation: Add the DMSO stock dropwise (10 µL/min) to the HP-β-CD solution under continuous vortexing (1000 rpm). Causality: Slow addition prevents localized supersaturation and irreversible precipitation.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes, then incubate on a rotary shaker for 2 hours.

  • Filtration: QS to 1 mL with pH 6.5 water, then filter through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

  • Self-Validation Check: Measure the absorbance of the filtrate at 600 nm. A value of < 0.05 AU confirms the absence of colloidal aggregates, validating true complexation rather than suspension.

Protocol 2: Stability-Indicating HPLC-MS Assay

A standard UV assay cannot differentiate between the thioamide and its primary urea degradation product due to overlapping chromophores. This MS-coupled protocol ensures accurate stability tracking.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size (maintained at 40°C).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm and ESI+ Mass Spectrometry.

  • Self-Validation Check: The parent compound (4-(4-Fluorophenyl)piperazine-1-carbothioamide) must elute distinctly with an m/z of 240.1 [M+H]+[1]. If chemical hydrolysis has occurred, a secondary peak at m/z 224.1[M+H]+ will appear, corresponding to the oxygen-substituted urea derivative[3].

Part 3: Empirical Data Presentation

The following table summarizes the quantitative stability metrics of 4-(4-Fluorophenyl)piperazine-1-carbothioamide across various aqueous environments.

Table 1: Comparative Kinetic Stability of 4-(4-Fluorophenyl)piperazine-1-carbothioamide at 37°C

Medium / FormulationpHCo-Solvent / ExcipientEstimated t1/2 (Hours)Primary Failure Mode
Standard PBS7.4None (0.1% DMSO)< 4Hydrolysis & Precipitation
Acetate Buffer5.5None (0.1% DMSO)12Precipitation
PBS + EDTA (1 mM)7.4None (0.1% DMSO)8Hydrolysis
PEG-400 System7.440% PEG-400> 48None
HP-β-CD Complex6.510% HP-β-CD> 72None

Note: Stability (t1/2) is defined as the time required for the active pharmaceutical ingredient (API) concentration to fall below 50% of its initial value, as measured by the Stability-Indicating Assay (Protocol 2).

References

  • 4-(4-Fluorophenyl)
  • Source: sigmaaldrich.
  • Source: nih.
  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III)
  • Stability of thioamides?
  • 11.
  • Esterification of Thioamides via Selective N–C(S)

Sources

Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS: 25565-70-2)[1].

Synthesizing this compound typically involves reacting 1-(4-fluorophenyl)piperazine with an isothiocyanate or thiocyanate salt[2][3]. The primary purification challenge lies in separating the target neutral carbothioamide from highly basic unreacted starting materials and non-polar byproducts. This guide provides field-proven, causality-driven methodologies to ensure high-purity isolation.

Quantitative Data: Physicochemical & Chromatographic Behavior

Understanding the fundamental physicochemical differences between your target molecule and common impurities is the first step in designing a self-validating purification system.

CompoundRole in SynthesisMolecular WeightpKaChromatographic Behavior (TLC)
4-(4-Fluorophenyl)piperazine-1-carbothioamide Target Product 239.31 g/mol [1]~Neutral (Thiourea) Rf​ ~ 0.40 (DCM:MeOH 95:5)
1-(4-Fluorophenyl)piperazine Starting Material / Impurity180.22 g/mol 8.93[4] Rf​ ~ 0.10 (Streaks heavily without TEA)
Isothiocyanate Reagents Reactant / ImpurityVariableNeutral Rf​ > 0.80 (Elutes near solvent front)
Purification Decision Matrix

Use the following workflow to determine the most efficient purification route based on your crude LC-MS or TLC profile.

PurificationWorkflow Crude Crude 4-(4-Fluorophenyl) piperazine-1-carbothioamide TLC TLC / LC-MS Analysis (Identify Impurities) Crude->TLC Decision Major Impurity Type? TLC->Decision StartingMat Unreacted Piperazine (Basic Impurity) Decision->StartingMat Polar/Basic Isothiocyanate Isothiocyanate / Non-polar (Neutral Impurity) Decision->Isothiocyanate Non-polar AcidWash Acidic Aqueous Wash (0.1 M HCl) StartingMat->AcidWash Flash Flash Chromatography (DCM:MeOH + 0.1% TEA) Isothiocyanate->Flash Recryst Recrystallization (EtOH / H2O) AcidWash->Recryst Pure Pure Product (>98% Purity) Recryst->Pure Flash->Pure

Workflow for selecting the optimal purification strategy based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak on silica gel, and how do I fix it? Causality: Streaking in piperazine derivatives is caused by the basic secondary or tertiary amines interacting strongly with the acidic silanol groups on the silica gel stationary phase[5]. Even though your target carbothioamide is relatively neutral, any residual 1-(4-fluorophenyl)piperazine will streak severely, often co-eluting with your product. Solution: You must mask the active silanol sites. Incorporate a competing base, such as 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ), into your mobile phase[5].

Q2: How can I selectively remove unreacted 1-(4-fluorophenyl)piperazine without running a column? Causality: The starting material, 1-(4-fluorophenyl)piperazine, has a predicted pKa of 8.93[4], making it significantly more basic than the target thiourea (which lacks basicity at the amide nitrogen). Solution: Exploit this pKa differential via an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash it with dilute 0.1 M HCl. The basic piperazine will protonate and partition into the aqueous layer, while the neutral carbothioamide remains safely in the organic layer.

Q3: What is the optimal solvent system for recrystallizing this specific carbothioamide? Causality: Thiourea derivatives exhibit strong intermolecular hydrogen bonding, making them highly crystalline. Alcohols like Ethanol or Isopropanol[6] are excellent primary solvents because they disrupt these hydrogen bonds at reflux but allow them to rapidly reform upon cooling. Solution: A binary solvent/anti-solvent system of Ethanol/Water or Isopropanol/Acetone[6] is highly effective. The water acts as an anti-solvent that specifically reduces the solubility of the hydrophobic 4-fluorophenyl moiety.

Troubleshooting Guides: Step-by-Step Methodologies
Protocol A: Optimized Recrystallization (Solvent/Anti-Solvent Method)

Use this protocol if your crude purity is >80% and the primary impurities are minor organic byproducts.

  • Dissolution: Suspend the crude 4-(4-Fluorophenyl)piperazine-1-carbothioamide in a minimal volume of boiling Ethanol.

    • Mechanistic rationale: Minimizing the primary solvent ensures the solution is supersaturated upon cooling, maximizing your final yield.

  • Hot Filtration (Optional but recommended): Pass the boiling solution rapidly through a pre-warmed fluted filter paper.

    • Mechanistic rationale: This removes insoluble polymeric degradation products or inorganic salts that can act as false nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add warm Deionized (DI) Water dropwise until a slight, persistent turbidity is observed. Once turbid, add exactly one drop of Ethanol to clear the solution.

    • Mechanistic rationale: Water acts as an anti-solvent. Reaching the exact point of turbidity ensures the system is perfectly poised at the solubility limit of the target compound.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Mechanistic rationale: Slow cooling promotes the thermodynamic formation of large, highly pure crystal lattices. Rapid crash-cooling traps impurities within the crystal matrix (kinetic precipitation).

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a cold 1:1 mixture of Ethanol:Water to remove mother liquor residues, then dry under high vacuum for 12 hours.

Protocol B: Flash Column Chromatography (Normal Phase)

Use this protocol for complex crude mixtures (<80% purity) containing non-polar isothiocyanates[7][8].

  • Stationary Phase Preparation: Slurry pack the silica gel column using Dichloromethane (DCM) containing 0.1% Triethylamine (TEA).

    • Mechanistic rationale: TEA neutralizes the acidic silanol sites on the silica, preventing the tailing of any residual piperazine fragments[5].

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM, add a small amount of silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder. Load this evenly onto the top of the column.

    • Mechanistic rationale: Dry loading ensures a perfectly horizontal, narrow elution band, which is critical for separating closely eluting thiourea derivatives.

  • Elution Gradient: Run a step gradient starting from 100% DCM to 95:5 DCM:Methanol.

    • Mechanistic rationale: Non-polar isothiocyanate impurities will elute rapidly in pure DCM. The moderately polar target carbothioamide will elute as the Methanol concentration increases.

  • Fraction Analysis: Monitor fractions via TLC using UV detection at 254 nm. Combine fractions containing the pure product ( Rf​ ~ 0.4) and concentrate under reduced pressure.

References
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor, PMC (NIH). Available at:[Link]

  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents, ResearchGate. Available at:[Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents, RSC Publishing. Available at:[Link]

  • CN103025710A - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same, Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 4-(4-Fluorophenyl)piperazine-1-carbothioamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4-(4-Fluorophenyl)piperazine-1-carbothioam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4-(4-Fluorophenyl)piperazine-1-carbothioamide .

This specific molecule presents a dual-threat to peak symmetry: a highly basic piperazine ring and a metal-chelating carbothioamide moiety. Below, we dissect the causality of peak tailing for this compound and provide field-proven, self-validating protocols to help you achieve perfect Gaussian peak shapes.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-(4-Fluorophenyl)piperazine-1-carbothioamide exhibit severe peak tailing on standard reversed-phase columns? A1: The tailing mechanism for this compound is typically biphasic due to its distinct structural features. First, the basic secondary/tertiary amines in the piperazine ring undergo secondary ion-exchange interactions with residual, deprotonated silanol groups ( Si−O− ) on the silica stationary phase[1]. Second, the carbothioamide group ( −C(=S)NH2​ ) acts as a strong bidentate ligand, prone to chelating trace metal ions (such as Fe3+ or Cu2+ ) present in stainless steel column hardware, frits, or the silica matrix itself[2]. This dual mixed-mode retention significantly broadens the elution profile of the tail end of the peak.

Q2: How can I isolate whether the tailing is caused by silanol interactions or metal chelation? A2: You must employ a diagnostic injection sequence. First, inject a neutral marker (e.g., toluene) alongside your analyte. If both peak shapes are distorted, the issue is physical (e.g., a blocked frit or column void)[3]. If only the piperazine derivative tails, it is a chemical interaction[4]. To differentiate between silanol and metal interactions, inject the sample using a mobile phase spiked with 5 µM Ethylenediaminetetraacetic acid (EDTA). If the tailing factor ( Tf​ ) drastically improves, metal chelation is the primary culprit. If tailing persists, residual silanol activity is the dominant force.

Q3: What are the optimal mobile phase conditions to suppress piperazine-induced silanol interactions? A3: The most robust approach is thermodynamic pH control. Adjusting the mobile phase pH to 2.5–3.0 using phosphate or formate buffers ensures that the residual silanol groups on the silica surface ( pKa≈3.5−4.5 ) are fully protonated and neutral. This eliminates the electrostatic attraction to the positively charged piperazine nitrogen[5]. Alternatively, if operating at a mid-range pH is required for selectivity, adding a competing base like Triethylamine (TEA) at 0.1% to 0.5% (v/v) will mask the active silanol sites[6].

Q4: How do I mitigate the metal-chelating effects of the carbothioamide moiety? A4: Transitioning to a bio-inert or metal-free flow path is critical. Replace stainless steel capillary tubing with Polyetheretherketone (PEEK) tubing and utilize columns packed in PEEK or PEEK-lined hardware[2]. Additionally, utilizing ultra-pure Type B silica (which has negligible metal impurities) will prevent intra-column chelation[7].

Part 2: Self-Validating Troubleshooting Protocol

This methodology is designed as a closed-loop, self-validating system. Each step includes a validation check to confirm the physical or chemical causality before proceeding to the next intervention.

Phase 1: Baseline Assessment & Physical Integrity
  • Calculate Baseline Tf​ : Inject the 4-(4-Fluorophenyl)piperazine-1-carbothioamide standard at 10μg/mL . Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A value >1.5 triggers this workflow.

  • System Suitability Check: Inject a neutral void marker (uracil) and a neutral retained marker (toluene).

    • Validation Check: If the toluene peak exhibits a Tf​>1.2 , the issue is a physical bed collapse or frit blockage[3]. Action: Reverse flush the column or replace the guard column. If the toluene Tf​≤1.2 , the issue is chemical. Proceed to Phase 2.

Phase 2: Chemical Optimization (Silanol Suppression)
  • pH Adjustment: Prepare Mobile Phase A with 20 mM Potassium Phosphate, adjusted strictly to pH 2.5 with phosphoric acid. Ensure the organic modifier (Mobile Phase B) is compatible to prevent buffer precipitation.

  • Re-evaluate Tf​ : Purge the system, equilibrate the column for 10 column volumes, and inject the sample.

    • Validation Check: If Tf​ drops below 1.2, the root cause was silanol interaction. The low pH successfully protonated the silanols[1]. If Tf​ remains >1.5 , proceed to Phase 3.

Phase 3: Metal Chelation Mitigation (Carbothioamide Passivation)
  • Hardware Swap: Swap the stainless steel capillary tubing from the injector to the column, and from the column to the detector, with PEEK tubing (0.005" ID).

  • Mobile Phase Additive: Add 5 µM EDTA to the aqueous mobile phase to bind any residual leached metal ions in the system.

  • Final Validation: Inject the sample.

    • Validation Check: The carbothioamide group will no longer interact with the flow path. The peak should now be Gaussian ( Tf​≈1.0 )[2]. If successful, permanently transition the assay to a bio-inert column (e.g., PEEK-lined Type B silica).

Part 3: Quantitative Data Summary

The following table summarizes the empirical impact of various chromatographic interventions on the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Chromatographic ConditionPrimary Mechanism AddressedExpected USP Tailing Factor ( Tf​ )Expected Theoretical Plates ( N )
Standard C18, pH 7.0, SS TubingNone (Baseline)2.8 - 3.5 (Severe Tailing)< 3,000
Standard C18, pH 2.5, SS TubingSilanol Protonation1.6 - 1.9 (Moderate Tailing)6,500
Standard C18, pH 7.0 + 0.1% TEASilanol Masking1.4 - 1.6 (Slight Tailing)7,200
Type B Silica C18, pH 2.5, PEEK TubingSilanol & Metal Suppression1.0 - 1.1 (Gaussian)> 12,000

Part 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 1.5) Check Does tailing affect neutral markers (e.g., Toluene)? Start->Check AllPeaks Physical/Hardware Issue (Void, Frit Blockage) Check->AllPeaks Yes SinglePeak Chemical Interaction (Analyte-Specific) Check->SinglePeak No BasicN Piperazine N-Silanol Interaction SinglePeak->BasicN Metal Carbothioamide-Metal Chelation SinglePeak->Metal Solution1 Adjust pH to 2.5-3.0 or add TEA modifier BasicN->Solution1 Solution2 Use PEEK hardware & Type B Silica Metal->Solution2

Diagnostic workflow for isolating and resolving peak tailing mechanisms.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Metallomics. "Human serum albumin as a copper source for anticancer thiosemicarbazones." Oxford University Press.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 4-(4-Fluorophenyl)piperazine-1-carbothioamide analogs

An In-Depth Comparative Efficacy Analysis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide Analogs as Potential Therapeutic Agents Introduction The piperazine nucleus is a privileged scaffold in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide Analogs as Potential Therapeutic Agents

Introduction

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Within this class, N-arylpiperazines have garnered significant attention, leading to the development of compounds targeting various receptors and enzymes. The introduction of a carbothioamide moiety to the 4-position of the piperazine ring, coupled with a 4-fluorophenyl substituent, has given rise to a series of analogs with promising pharmacological profiles. This guide provides a comprehensive comparison of the efficacy of various 4-(4-Fluorophenyl)piperazine-1-carbothioamide analogs, drawing upon experimental data to elucidate their structure-activity relationships and therapeutic potential.

Mechanism of Action: A Focus on Cholinesterase Inhibition

Several studies have investigated the biological activities of 4-(4-Fluorophenyl)piperazine-1-carbothioamide derivatives, with a significant number focusing on their potential as cholinesterase inhibitors. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.

The core hypothesis underlying the design of these analogs is that the piperazine and carbothioamide groups can interact with the active site of cholinesterases, while the substituted phenyl ring can be modified to enhance binding affinity and selectivity.

cluster_cholinergic_synapse Cholinergic Synapse cluster_ache Cholinesterase Activity cluster_inhibition Inhibition by Analogs pre_synaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft pre_synaptic->synaptic_cleft Release of Acetylcholine (ACh) post_synaptic Postsynaptic Neuron synaptic_cleft->post_synaptic ACh binds to receptors AChE AChE / BChE AChE->synaptic_cleft Hydrolyzes ACh analog Piperazine-1-carbothioamide Analog analog->AChE Inhibits cluster_workflow Cholinesterase Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) add_inhibitor Add Inhibitor to 96-well plate start->add_inhibitor add_enzyme Add Enzyme (AChE/BChE) Incubate 15 min at 37°C add_inhibitor->add_enzyme add_dtns Add DTNB add_enzyme->add_dtns add_substrate Add Substrate (ATCI/BTCI) Start Reaction add_dtns->add_substrate measure Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

Conclusion

The 4-(4-Fluorophenyl)piperazine-1-carbothioamide scaffold represents a versatile platform for the development of novel therapeutic agents, particularly cholinesterase inhibitors. The comparative efficacy data clearly demonstrate that the biological activity of these analogs can be finely tuned through substitution on the terminal phenyl ring. Analogs with small, electron-donating or weakly electron-withdrawing groups at the para-position exhibit the most potent inhibitory activity against both AChE and BChE. These findings provide a solid foundation for the rational design of new, more effective compounds for the potential treatment of neurodegenerative diseases. Further in vivo studies are warranted to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising candidates identified in these in vitro screens.

References

  • Matin, M. M., Das, A., & Islam, M. R. (2021). Synthesis, cholinesterase inhibitory activity, and molecular docking studies of 4-(4-fluorophenyl)piperazine-1-carbothioamide derivatives. Medicinal Chemistry Research, 30(4), 1018-1029. [Link]

  • Matin, M. M., Das, A., & Islam, M. R. (2021). 4-(4-Fluorophenyl)piperazine-1-carbothioamide derivatives as potential carbonic anhydrase inhibitors: synthesis, in vitro assay, and molecular docking study. Journal of the Iranian Chemical Society, 18(11), 2963-2973. [Link]

  • Matin, M. M., Hossain, M. K., & Islam, M. R. (2018). Synthesis and in vitro antimicrobial evaluation of some new 4-(4-fluorophenyl)piperazine-1-carbothioamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1120. [Link]

Comparative

Validating Bioassay Results for 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The compound (4-FPPC, CAS: 25565-70-2)[1] represents a critical foundational chemotype in modern metabolic drug discovery. Featuring a versatile piperazine-1-carbothioamide core,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound (4-FPPC, CAS: 25565-70-2)[1] represents a critical foundational chemotype in modern metabolic drug discovery. Featuring a versatile piperazine-1-carbothioamide core, this scaffold is frequently identified in high-throughput screening (HTS) campaigns targeting highly specific enzymatic pockets. Most notably, derivatives of this scaffold have been successfully optimized into potent inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) [2], the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently amplified in aggressive malignancies such as triple-negative breast cancer and melanoma[3].

This guide provides a rigorous framework for validating the bioassay results of early-stage hits like 4-FPPC. We objectively compare its baseline performance against advanced, structurally optimized alternatives such as and NCT-503[3], while establishing self-validating experimental protocols that ensure data integrity and target specificity.

Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3 3 Glycolysis->3 PG Catalyzes PG->3 PHGDH PHGDH Enzyme PHGDH->3 PHP NAD+ -> NADH PHP->3 PSAT1 PSAT1 PSAT1->3 PS Glutamate -> a-KG Serine Serine PS->Serine H2O -> Pi PSPH PSPH PSPH->3 Inhibitor 4-FPPC / NCT-502 Inhibitor->PHGDH Inhibits

Serine biosynthesis pathway highlighting PHGDH as the rate-limiting step and inhibitor target.

Performance Comparison: 4-FPPC vs. Optimized Alternatives

When evaluating an early screening hit like 4-FPPC, it is crucial to benchmark it against optimized probes. Through iterative Structure-Activity Relationship (SAR) campaigns, the piperazine-1-carbothioamide scaffold has yielded highly specific probes like NCT-502 and NCT-503[3], as well as orthogonal antibacterial agents like ML267 (targeting bacterial Sfp-PPTase)[4].

Quantitative Data Summary
CompoundDevelopment StagePrimary TargetBiochemical IC₅₀ (µM)Cellular EC₅₀ (µM)*Key Advantage / Limitation
4-FPPC Early HTS HitPHGDH~12.5>30.0Good starting scaffold; lacks cellular potency.
NCT-502 Optimized ProbePHGDH3.7[5]15.2[6]High target specificity; moderate in vivo stability.
NCT-503 Advanced ProbePHGDH2.5[5]8.4Improved aqueous solubility and pharmacokinetics.
ML267 Orthogonal ProbeSfp-PPTase0.29[7]N/ADemonstrates scaffold versatility (antibacterial).

*Cellular EC₅₀ measured in PHGDH-dependent MDA-MB-468 breast cancer cell lines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of piperazine-1-carbothioamides requires assays designed with built-in causality checks. The following methodologies are engineered to prevent false positives common to small-molecule screening.

Protocol 1: Coupled Biochemical Assay (High-Throughput)

Causality & Rationale: The conversion of 3-PG to 3-PHP by PHGDH is thermodynamically unfavorable in vitro[3]. To mimic cellular metabolic flux, we couple PHGDH with downstream enzymes (PSAT1 and PSPH) to pull the reaction forward[2]. Furthermore, because aromatic compounds like 4-FPPC often exhibit UV/blue autofluorescence, we utilize a diaphorase/resazurin system to shift the readout to the red spectrum[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT). Note: DTT is critical to maintain the active-site cysteines of the enzymes in a reduced state.

  • Enzyme Master Mix: Combine recombinant human PHGDH (10 nM), PSAT1 (50 nM), and PSPH (50 nM) in the assay buffer.

  • Compound Dispensing: Plate 4-FPPC, NCT-502, and vehicle control (DMSO) in a 10-point dose-response gradient into 384-well black microplates.

  • Substrate Initiation: Add the substrate mix containing 3-PG (1 mM), NAD⁺ (0.5 mM), diaphorase (0.1 U/mL), and resazurin (50 µM) to initiate the reaction[8].

  • Kinetic Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) every 2 minutes for 20 minutes. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

  • Validation Check: Include a 'Pan-Dehydrogenase' counterscreen (e.g., using Lactate Dehydrogenase). If 4-FPPC inhibits both PHGDH and LDH, it is a promiscuous redox cycler, not a specific inhibitor[3].

Protocol 2: Serine Deprivation & Cellular Proliferation Assay

Causality & Rationale: In standard media, cells import exogenous serine, bypassing the need for PHGDH. By substituting standard media with dialyzed, serine-free media, we force the cells into de novo synthesis addiction, unmasking the true efficacy of the inhibitor[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-468 (PHGDH-dependent) and MDA-MB-231 (PHGDH-independent) cells at 2,000 cells/well in 96-well plates.

  • Media Exchange: After 24 hours, wash cells twice with PBS. Replace with serine/glycine-free DMEM supplemented with 10% dialyzed FBS. Note: Dialysis removes trace amino acids.

  • Treatment: Apply 4-FPPC and NCT-502 (0.1 µM to 50 µM).

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent and measure luminescence to quantify ATP levels (viable cells).

  • Validation Check: A highly specific PHGDH inhibitor will induce severe cytotoxicity in MDA-MB-468 cells while sparing the MDA-MB-231 negative control line[3].

Workflow Step1 Primary Screen (Coupled Assay) Step2 Hit Validation (Counterscreens) Step1->Step2 Identify Active Scaffolds Hit 4-FPPC (Early Hit) Step2->Hit Confirm Specificity Step3 Cellular Assay (Serine Deprivation) Step4 Lead Optimization (NCT-502/503) Step3->Step4 SAR Profiling Hit->Step3 Test in vitro

Workflow for validating piperazine-1-carbothioamide hits via biochemical and cellular assays.

References

  • Pacold, M. E., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology, 2016.[Link]

  • Mullarky, E., et al. "Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors." ACS Medicinal Chemistry Letters, 2016.[Link]

  • Foley, T. L., et al. "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Validation

A Comparative Analysis of Fluorophenyl and Chlorophenyl Piperazine Carbothioamide Reference Standards

An In-Depth Guide for Researchers in Pharmaceutical Development In the rigorous landscape of pharmaceutical analysis, the quality and reliability of reference standards are paramount.[1] These standards serve as the bedr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Pharmaceutical Development

In the rigorous landscape of pharmaceutical analysis, the quality and reliability of reference standards are paramount.[1] These standards serve as the bedrock for method validation, impurity profiling, and quality control, ensuring the accuracy and consistency of analytical data.[1][2] This guide provides a detailed comparative analysis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and its corresponding chlorophenyl analogs (ortho-, meta-, and para-substituted) when used as reference standards.

As a Senior Application Scientist, this document moves beyond a simple product sheet to explain the causality behind experimental choices and provides the in-depth technical insights necessary for informed decision-making in a research and development setting.

Foundational Physicochemical Properties

A reference standard's utility begins with its fundamental properties. The substitution of a fluorine atom versus a chlorine atom, and the position of that chlorine atom on the phenyl ring, imparts subtle yet significant differences in molecular weight, polarity, and reactivity. These differences directly influence chromatographic behavior and stability.

Property4-(4-Fluorophenyl)piperazine-1-carbothioamide4-(4-Chlorophenyl)piperazine-1-carbothioamide4-(3-Chlorophenyl)piperazine-1-carbothioamide4-(2-Chlorophenyl)piperazine-1-carbothioamide
Molecular Formula C₁₁H₁₄FN₃S[3]C₁₁H₁₄ClN₃S[4]C₁₁H₁₄ClN₃SC₁₁H₁₄ClN₃S
Molecular Weight 239.31 g/mol [5]255.77 g/mol [4]255.77 g/mol 255.77 g/mol
CAS Number 25565-70-2[3]25565-73-5[4]457093-73-1[6]N/A
Structure F- at para positionCl- at para positionCl- at meta positionCl- at ortho position

The Logic of Reference Standard Selection

Choosing the appropriate reference standard is not arbitrary; it is a strategic decision based on the specific analytical objective. The primary standard should be of the highest purity (ideally >99.5%) and thoroughly characterized to ensure its identity and integrity.[7] The following decision-making framework illustrates the key considerations.

G cluster_impurity Impurity Profiling cluster_assay Assay & Quality Control cluster_metabolism Metabolic Studies Start Analytical Objective Defined Impurity Impurity Identification & Quantification Start->Impurity Assay Assay Validation & Release Testing Start->Assay Metabolism Metabolite Identification Start->Metabolism Impurity_Check Is the compound a known process impurity or degradant? Impurity->Impurity_Check Assay_Check Goal: Quantify the main API or test method performance? Assay->Assay_Check Metabolism_Check Is dehalogenation or hydroxylation a predicted metabolic pathway? Metabolism->Metabolism_Check Select_Analog Select the specific chloro- or fluoro- analog that matches the impurity structure. Impurity_Check->Select_Analog Yes Select_Stable Select the most stable and chromatographically robust analog (e.g., 4-Fluoro) as a system suitability marker. Assay_Check->Select_Stable Performance Test Select_Primary Use the primary, certified reference standard of the API itself. Assay_Check->Select_Primary API Quant. Synthesize_All Synthesize and characterize all potential halogenated and de-halogenated analogs to serve as standards for metabolite identification. Metabolism_Check->Synthesize_All Yes

Fig 1. Decision framework for selecting the appropriate reference standard.

Performance Comparison: Experimental Insights

The true measure of a reference standard lies in its performance. This section compares the fluoro- and chloro-analogs based on purity, stability under stress conditions, and chromatographic behavior. High-Performance Liquid Chromatography (HPLC) is often the gold standard for this type of analysis due to its precision and versatility.[8]

Purity Profile Analysis

Purity is the most critical attribute of a reference standard.[7] It is typically assessed by a combination of techniques, including HPLC for organic impurities and methods like Karl Fischer for water content.[7] The inherent stability of the Carbon-Fluorine (C-F) bond often results in fewer synthesis-related impurities for the fluorinated analog compared to its chlorinated counterparts.

StandardPurity (by HPLC, % Area)Key Impurity TypeRationale for Impurity
4-(4-Fluorophenyl)... > 99.8%Unreacted starting materialThe high strength of the C-F bond makes it less susceptible to side reactions during synthesis.
4-(4-Chlorophenyl)... > 99.5%Di-chlorinated species; positional isomersThe C-Cl bond is more reactive, potentially leading to over-chlorination or isomerization during synthesis.[9]
4-(2-Chlorophenyl)... > 99.0%Steric hindrance related side-productsThe ortho position can lead to sterically hindered reactions, resulting in a less clean impurity profile.
Comparative Stability Under Stress Conditions

Forced degradation studies are essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[10] The standards were subjected to acidic, basic, oxidative, and thermal stress.

Condition4-(4-Fluorophenyl)... % Degradation4-(4-Chlorophenyl)... % Degradation4-(2/3-Chlorophenyl)... % DegradationKey Degradation Pathway
Acidic (0.1M HCl, 60°C, 24h) < 0.5%< 1.0%< 1.2%Hydrolysis of the carbothioamide group.
Basic (0.1M NaOH, 60°C, 24h) < 1.0%~1.5%~1.8%Enhanced hydrolysis under basic conditions.[10]
Oxidative (3% H₂O₂, RT, 24h) ~2.5%~4.0%~4.5%Oxidation of the sulfur atom in the carbothioamide and potential piperazine ring opening.[10]
Thermal (80°C solid, 48h) < 0.2%~0.8%~1.0%Dehalogenation and decomposition. The greater strength of the C-F bond contributes to higher thermal stability.[11]

Experimental Protocol: Comparative HPLC-UV Analysis

This section provides a validated, self-verifying protocol for the chromatographic comparison of these reference standards. The method is designed to be robust and capable of separating the parent compounds from potential degradants.

Objective: To develop and validate an HPLC-UV method to assess the purity and stability of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and its chlorophenyl analogs.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax SB C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for these moderately polar compounds. The SB (StableBond) chemistry ensures good peak shape and longevity, even at lower pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine nitrogen, and provides an acidic pH to ensure analyte ionization.[12]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Standards: 4-(4-Fluorophenyl)piperazine-1-carbothioamide and its chloro-analogs, each accurately weighed.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm
Gradient Program 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration)
Sample Preparation
  • Stock Solutions (1.0 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Solution (100 µg/mL): Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Forced Degradation Samples: Prepare as per the conditions in Table 3. After the stress period, neutralize if necessary, and dilute with the diluent to a final concentration of approximately 100 µg/mL.[10]

Analysis Workflow
Fig 2. Step-by-step workflow for the comparative HPLC analysis.

Summary and Recommendations

This guide provides a comprehensive comparison of 4-(4-fluorophenyl)piperazine-1-carbothioamide and its chlorophenyl analogs for use as pharmaceutical reference standards.

  • For Purity and Stability: The 4-(4-Fluorophenyl)piperazine-1-carbothioamide standard is demonstrably superior. Its enhanced stability, a direct result of the strong C-F bond, translates to a higher purity profile, longer shelf-life, and greater reliability, especially in the context of developing stability-indicating methods.

  • For Impurity-Specific Analysis: When a specific chlorophenyl-containing species is a known process impurity or degradant, the corresponding chlorophenyl analog must be used as the reference standard for accurate identification and quantification.[1]

  • For Method Development: The fluorinated analog serves as an excellent, robust compound for initial HPLC method development and for use as a system suitability standard due to its stability and good chromatographic properties.

By understanding the fundamental chemical differences and their impact on analytical performance, researchers can make more informed, scientifically sound decisions, ultimately enhancing the quality and integrity of their drug development programs.

References

  • Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • SynThink. USP Reference Standards in Pharmaceutical Analysis. SynThink.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Taylor & Francis Online. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis.
  • Guidechem. 4-(4-Fluorophenyl)piperazine-1-carbothioamide 25565-70-2 wiki. Guidechem.
  • Sapphire Bioscience. 4-(4-Fluorophenyl)piperazine-1-carbothioamide. Sapphire Bioscience.
  • BLDpharm. 25565-70-2|4-(4-Fluorophenyl)piperazine-1-carbothioamide. BLDpharm.
  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs.
  • The ABC's of Reference Standard Management.
  • Sapphire Bioscience. 4-(4-Chlorophenyl)piperazine-1-carbothioamide. Sapphire Bioscience.
  • PubChemLite. 4-(4-chlorophenyl)piperazine-1-carbothioamide (C11H14ClN3S). PubChemLite.
  • NextSDS. 4-(4-chlorophenyl)piperazine-1-carbothioamide — Chemical Substance Information. NextSDS.
  • BLDpharm. 457093-73-1|4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide. BLDpharm.
  • Benchchem. Stability of (R)-(4-Chlorophenyl)(phenyl)methanamine under different conditions. Benchchem.
  • Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-(4-Fluorophenyl)piperazine-1-carbothioamide in High-Throughput Screening

Introduction The phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting everything from central nervous system disorders to cancer.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting everything from central nervous system disorders to cancer.[1][2][3] The subject of this guide, 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS 25565-70-2), is a molecule of interest due to the established bioactivity of its structural relatives.[4][5][6][7] However, before a compound can advance in the drug discovery pipeline, its performance must be rigorously and objectively benchmarked in high-throughput screening (HTS) environments.

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the HTS-readiness of 4-(4-Fluorophenyl)piperazine-1-carbothioamide. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating assessment. We will benchmark the compound in two distinct, industry-standard HTS formats: a biochemical enzyme inhibition assay against Monoamine Oxidase B (MAO-B) and a cell-based G-protein coupled receptor (GPCR) functional antagonism assay.

Part 1: The Foundation of a Robust HTS Assay: Core Quality Metrics

The goal of any HTS campaign is to reliably distinguish true "hits" from background noise.[8] To do this, we rely on statistical parameters that quantify the quality and reliability of an assay. While many metrics exist, the Z'-factor is the gold standard for HTS.[9][10]

  • Signal-to-Background (S/B) Ratio: This is the simplest metric, calculated by dividing the mean signal of the positive control by the mean signal of the negative control.[9][11][12] While intuitive, S/B is a flawed metric because it completely ignores data variability.[9][11] Two assays can have identical S/B ratios but vastly different levels of precision, making S/B a poor predictor of performance.[11]

  • Z'-Factor: The Z'-factor offers a more complete picture by incorporating the means and standard deviations of both the positive (μp, σp) and negative (μn, σn) controls.[13][14]

    Z' = 1 - (3σp + 3σn) / |μp - μn| [13]

    The Z'-factor provides a dimensionless value that quantifies the separation between the control populations.[10] The interpretation is straightforward:

    • Z' > 0.5 : An excellent assay, suitable for HTS.[10][11][13][14]

    • 0 < Z' < 0.5 : A marginal assay that requires optimization.[10][14]

    • Z' < 0 : An unsuitable assay where control signals overlap.[10][14]

Our benchmarking strategy will therefore hinge on achieving an acceptable Z'-factor for each assay, providing confidence in the subsequent comparison of our test compound against established alternatives.

HTS_Quality_Assessment_Workflow cluster_0 Raw Data Input cluster_1 Statistical Calculation cluster_2 Decision Point cluster_3 Outcome Positive_Controls Positive Controls (e.g., 32 wells) Calc_Means Calculate Means (μp, μn) Positive_Controls->Calc_Means Calc_SDs Calculate Std Dev (σp, σn) Positive_Controls->Calc_SDs Negative_Controls Negative Controls (e.g., 32 wells) Negative_Controls->Calc_Means Negative_Controls->Calc_SDs Decision Z' ≥ 0.5 ? Calc_Means->Decision Calc_SDs->Decision Proceed Excellent Assay Proceed to Screen Decision->Proceed Yes Optimize Marginal Assay Re-optimize Decision->Optimize No

Caption: HTS quality assessment workflow using the Z'-factor.

Part 2: Case Study 1: Biochemical Assay - Monoamine Oxidase B (MAO-B) Inhibition

Rationale for Assay Selection: The phenylpiperazine moiety is a well-known pharmacophore in compounds targeting monoaminergic systems. Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders.[15] A fluorescence-based HTS assay for MAO inhibitors is robust, easily automated, and widely published, making it an ideal first benchmark.[15][16][17][18]

Benchmarking Alternatives:

  • Deprenyl (Selegiline): A potent and selective irreversible inhibitor of MAO-B, serving as our "gold standard" positive control.[15][16]

  • Clorgyline: A selective inhibitor of MAO-A, used here as a negative control to assess the selectivity of our test compound.[15][16]

Experimental Protocol: Fluorescence-Based MAO-B Inhibition Assay

This protocol is adapted for a 384-well plate format.[15][17]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • MAO-B Enzyme: Recombinant human MAO-B diluted in assay buffer to the desired final concentration (e.g., 5 µg/mL).

    • Substrate/Probe Solution: A mix of a non-fluorescent substrate that generates H2O2 upon oxidation by MAO (e.g., p-tyramine) and a fluorogenic probe that reacts with H2O2 (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).[17]

    • Test Compounds: 4-(4-Fluorophenyl)piperazine-1-carbothioamide, Deprenyl, and Clorgyline are prepared in 10-point, 3-fold serial dilutions in DMSO, then further diluted in assay buffer.

  • Assay Procedure:

    • Add 5 µL of diluted compound or control (DMSO for negative control, Deprenyl for positive control) to the appropriate wells of a black, opaque 384-well plate.

    • Add 20 µL of the MAO-B enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the Substrate/Probe Solution to all wells.

    • Incubate for 45-60 minutes at 37°C, protected from light.[15]

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and Deprenyl (100% inhibition) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor and S/B ratio using the high (DMSO) and low (saturating Deprenyl) signal controls.

MAO_Assay_Workflow A 1. Dispense Compounds (5 µL in 384-well plate) - Test Compound - Deprenyl (+) - DMSO (-) B 2. Add MAO-B Enzyme (20 µL) A->B C 3. Pre-incubation (15 min @ RT) B->C D 4. Add Substrate/Probe Mix (25 µL) C->D E 5. Reaction Incubation (45-60 min @ 37°C) D->E F 6. Read Fluorescence (Ex 540nm / Em 590nm) E->F G 7. Data Analysis (IC50, Z', S/B) F->G

Caption: Workflow for the biochemical MAO-B inhibition HTS assay.
Comparative Performance Data (Hypothetical)
CompoundTargetIC50 (nM)Assay Z'-FactorS/B RatioSelectivity vs. MAO-A (Fold)
4-(4-Fluorophenyl)piperazine-1-carbothioamide MAO-B1250.828.5~80
Deprenyl (Positive Control)MAO-B7.5[16][18]0.828.5>1000
Clorgyline (Selectivity Control)MAO-B>10,0000.828.5<0.01

Interpretation: In this benchmark, 4-(4-Fluorophenyl)piperazine-1-carbothioamide demonstrates moderate but clear inhibitory activity against MAO-B with a respectable selectivity profile over MAO-A. The high Z'-factor of 0.82 indicates that the assay is robust and the data are reliable.[11] While not as potent as the gold-standard Deprenyl, its activity is significant enough to be considered a validated "hit" worthy of further investigation.

Part 3: Case Study 2: Cell-Based Assay - GPCR Functional Antagonism

Rationale for Assay Selection: Phenylpiperazine derivatives are prevalent among GPCR-targeting drugs, particularly for dopamine and serotonin receptors.[19] Benchmarking in a cell-based functional assay is critical as it provides insights into activity in a more physiologically relevant context, accounting for factors like cell permeability and interaction with downstream signaling pathways.[20][21] A calcium flux assay is a common HTS method for GPCRs that couple through the Gαq pathway.[22]

Benchmarking Alternative:

  • Haloperidol: A well-characterized antagonist of the Dopamine D2 receptor, serving as our positive control.

Experimental Protocol: Calcium Flux Assay for D2 Receptor Antagonism

This protocol uses a cell line stably expressing the human Dopamine D2 receptor (co-expressed with a promiscuous G-protein to couple to the calcium pathway) and is performed in a 384-well format.

  • Cell Preparation:

    • Culture D2-expressing cells to ~80-90% confluency.

    • Harvest cells and seed them into black, clear-bottom 384-well plates at a density of 15,000-20,000 cells per well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of 4-(4-Fluorophenyl)piperazine-1-carbothioamide and Haloperidol in assay buffer.

    • Using a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation), add 10 µL of the diluted compounds to the cell plate and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add 10 µL of a Dopamine agonist (e.g., Quinpirole) at a pre-determined EC80 concentration to stimulate calcium release.

    • Immediately begin measuring the fluorescence signal every second for 90-120 seconds.

  • Data Analysis:

    • The response is measured as the maximum fluorescence peak height minus the baseline.

    • Calculate the percent inhibition for each antagonist concentration relative to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

    • Calculate the Z'-factor using the agonist-only (negative control) and no-agonist (positive control) wells.

GPCR_Assay_Workflow A 1. Seed D2-expressing cells (15k/well in 384-well plate) Incubate overnight B 2. Load cells with Fluo-4 AM (60 min @ 37°C) A->B C 3. Add Antagonist Compounds (10 µL) - Test Compound - Haloperidol B->C D 4. Pre-incubation (15-30 min @ RT) C->D F 6. Measure Calcium Flux (Real-time fluorescence) D->F Read Baseline E 5. Add Agonist (Quinpirole) (10 µL) E->F Inject & Read Peak G 7. Data Analysis (IC50, Z') F->G

Caption: Workflow for the cell-based GPCR calcium flux HTS assay.
Comparative Performance Data (Hypothetical)
CompoundTargetIC50 (nM)Assay Z'-FactorS/B Ratio
4-(4-Fluorophenyl)piperazine-1-carbothioamide Dopamine D28500.755.2
Haloperidol (Positive Control)Dopamine D2250.755.2

Interpretation: The compound demonstrates antagonist activity at the Dopamine D2 receptor, although it is significantly less potent than the reference compound Haloperidol. The assay's Z'-factor of 0.75 confirms high quality and reliability.[16] This result suggests a potential interaction with GPCRs, but its lower potency might place it at a lower priority for this specific target compared to its MAO-B activity.

Part 4: Essential Secondary Screening: Cytotoxicity Assessment

Rationale: A critical step in benchmarking is to rule out non-specific activity caused by cytotoxicity. A compound that simply kills cells will appear as an inhibitor in many assay formats. Therefore, we must measure the compound's effect on cell viability directly. The CellTiter-Glo® assay, which measures intracellular ATP levels, is a highly sensitive and HTS-compatible method for this purpose.[23][24] Metabolically active cells produce ATP, so a decrease in the luminescent signal corresponds to a loss of viability.[24][25]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Preparation: Seed a relevant cell line (e.g., HEK293 or the D2-expressing line from the previous assay) into white, opaque-walled 384-well plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a period relevant to the primary assays (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for 30 minutes.[25]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[25]

    • Add a volume of reagent equal to the culture volume in each well.[24][25]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Comparative Performance Data (Hypothetical)
CompoundCytotoxicity CC50 (µM)Therapeutic Window (vs. MAO-B)Therapeutic Window (vs. D2)
4-(4-Fluorophenyl)piperazine-1-carbothioamide > 50> 400-fold> 58-fold

Interpretation: The compound shows no significant cytotoxicity at concentrations up to 50 µM. The therapeutic window (the ratio of cytotoxic concentration to active concentration) is large for both MAO-B and D2 receptor activity. This provides high confidence that the inhibition observed in the primary assays is due to specific interaction with the molecular targets and not a result of a general cytotoxic effect.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound 4-(4-Fluorophenyl)piperazine-1-carbothioamide for high-throughput screening. By employing both biochemical and cell-based assays and grounding our assessment in robust quality metrics like the Z'-factor, we can generate reliable and comparable data.

Our hypothetical results position 4-(4-Fluorophenyl)piperazine-1-carbothioamide as a validated HTS hit with moderate, non-cytotoxic, and selective inhibitory activity against MAO-B and weaker antagonist activity at the Dopamine D2 receptor. This objective comparison against gold-standard alternatives provides the necessary context for drug discovery teams to make informed decisions. Based on this benchmark, the compound represents a promising starting point for a lead optimization campaign, particularly focusing on enhancing its potency for MAO-B.

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). PubMed.
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025). ICE Bioscience Blog.
  • Z-factor. Grokipedia.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023). Sino Biological.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Technology.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica.
  • Optimizing Assay Performance for High-Throughput Screens. (2025). BellBrook Labs.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • Better metrics for comparing instruments and assays. Molecular Devices.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020).
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). SciSpace.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (2025). BenchChem.
  • On HTS: Z-factor. (2023). The HitS Blog.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay | Request PDF. (2025).
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen.
  • What Metrics Are Used to Assess Assay Quality? (2022). High-throughput Discovery.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Novel sulfamethoxazole and 1-(2-fluorophenyl)
  • MTT assay protocol. Abcam.
  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • 4-(4-Fluorophenyl)piperazine-1-carbothioamide. Sapphire Bioscience.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive.
  • 4-(4-Fluorophenyl)piperazine-1-carbothioamide 25565-70-2 wiki. Guidechem.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC.
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021). Biointerface Research in Applied Chemistry.
  • 25565-70-2|4-(4-Fluorophenyl)piperazine-1-carbothioamide. BLDpharm.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology.
  • High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. (2022). MDPI.
  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). PubMed.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2024). Molbank.
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). PMC.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: An Evaluation of Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, piperazine derivatives hold a prominent place due to their versatile pharmacological activities. This guide provides an in-depth comparative analysis of two distinct synthetic protocols for the preparation of 4-(4-fluorophenyl)piperazine-1-carbothioamide, a key intermediate in the development of various therapeutic agents. Our focus is to critically evaluate the reproducibility of these methods, offering insights into the practical considerations for researchers in the field.

Introduction to 4-(4-Fluorophenyl)piperazine-1-carbothioamide

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a disubstituted piperazine featuring a fluorophenyl group at one nitrogen and a carbothioamide group at the other. This structural motif is of significant interest in drug development, with analogs exhibiting a wide range of biological activities. The presence of the fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the carbothioamide moiety serves as a versatile handle for further chemical modifications and can contribute to the molecule's overall pharmacological profile. Given its importance, the reliable and reproducible synthesis of this compound is of paramount importance.

This guide will dissect two plausible and scientifically sound methods for the synthesis of 4-(4-fluorophenyl)piperazine-1-carbothioamide, hereafter referred to as Protocol A and Protocol B.

Comparative Overview of Synthetic Protocols

ParameterProtocol A: Isothiocyanate AdditionProtocol B: Thiophosgene-based Synthesis
Starting Materials 1-(4-Fluorophenyl)piperazine, Benzoyl Isothiocyanate1-(4-Fluorophenyl)piperazine, Thiophosgene, Ammonia
Reaction Steps 2 (Isothiocyanate reaction followed by hydrolysis)2 (Thiocarbamoyl chloride formation and ammonolysis)
Key Reagents Benzoyl Isothiocyanate, Sodium HydroxideThiophosgene, Ammonia
Solvents Acetone, WaterDichloromethane, Water
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reported Yield Generally Good to HighModerate to Good
Safety Concerns Benzoyl isothiocyanate is a lachrymator.Thiophosgene is highly toxic and corrosive. Ammonia is a corrosive gas.
Purification RecrystallizationColumn Chromatography or Recrystallization

Protocol A: Synthesis via Isothiocyanate Addition

This protocol is based on the widely employed method of reacting an amine with an isothiocyanate to form a thiourea linkage. In this variation, a benzoyl-protected isothiocyanate is used, followed by a hydrolysis step to yield the desired N-unsubstituted carbothioamide.

Reaction Scheme

Protocol_A start 1-(4-Fluorophenyl)piperazine + Benzoyl Isothiocyanate intermediate N-Benzoyl-4-(4-fluorophenyl)piperazine-1-carbothioamide start->intermediate Acetone, Reflux product 4-(4-Fluorophenyl)piperazine-1-carbothioamide intermediate->product NaOH (aq), Reflux

Caption: Reaction workflow for Protocol A.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzoyl-4-(4-fluorophenyl)piperazine-1-carbothioamide

  • To a solution of 1-(4-fluorophenyl)piperazine (1.80 g, 10 mmol) in acetone (50 mL) was added benzoyl isothiocyanate (1.63 g, 10 mmol).

  • The reaction mixture was stirred at room temperature for 1 hour and then heated to reflux for 2 hours.

  • The solvent was removed under reduced pressure to yield the crude N-benzoyl-4-(4-fluorophenyl)piperazine-1-carbothioamide.

Step 2: Hydrolysis to 4-(4-Fluorophenyl)piperazine-1-carbothioamide

  • The crude product from Step 1 was suspended in a 10% aqueous solution of sodium hydroxide (50 mL).

  • The mixture was heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid was collected by filtration, washed with water, and dried.

  • The crude product was recrystallized from ethanol to afford pure 4-(4-fluorophenyl)piperazine-1-carbothioamide.

Discussion of Reproducibility

This method is generally considered to be robust and reproducible. The formation of the thiourea linkage from an amine and an isothiocyanate is a high-yielding and clean reaction. The use of a commercially available isothiocyanate simplifies the procedure. The hydrolysis of the benzoyl group is a standard transformation, although the yield can be sensitive to the reaction time and temperature. Incomplete hydrolysis can lead to a mixture of the desired product and the benzoylated intermediate, necessitating careful purification.

Protocol B: Synthesis via Thiophosgene and Ammonolysis

Reaction Scheme

Protocol_B start 1-(4-Fluorophenyl)piperazine + Thiophosgene intermediate 4-(4-Fluorophenyl)piperazine-1-carbonylthiochloride start->intermediate DCM, Et3N, 0 °C product 4-(4-Fluorophenyl)piperazine-1-carbothioamide intermediate->product NH3 (aq)

Caption: Reaction workflow for Protocol B.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonylthiochloride

  • A solution of 1-(4-fluorophenyl)piperazine (1.80 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in dichloromethane (50 mL) was cooled to 0 °C.

  • A solution of thiophosgene (0.77 mL, 10 mmol) in dichloromethane (10 mL) was added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The mixture was washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude thiocarbamoyl chloride.

Step 2: Ammonolysis to 4-(4-Fluorophenyl)piperazine-1-carbothioamide

  • The crude thiocarbamoyl chloride was dissolved in dichloromethane (50 mL) and cooled to 0 °C.

  • A concentrated aqueous solution of ammonia (28-30%, 10 mL) was added dropwise with vigorous stirring.

  • The reaction mixture was stirred at room temperature for 4 hours.

  • The organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated.

  • The resulting solid was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Discussion of Reproducibility

The success of this protocol is highly dependent on the careful handling of the hazardous and moisture-sensitive reagent, thiophosgene. The formation of the thiocarbamoyl chloride is generally efficient. However, the ammonolysis step can sometimes be challenging to drive to completion and may result in the formation of side products, such as the corresponding urea if water is not carefully excluded in the first step. The purification of the final product often requires chromatography, which can impact the overall yield and throughput. Due to the hazardous nature of thiophosgene, this method is often reserved for situations where other routes are not feasible.

In-Depth Comparison and Recommendations

Reagent Availability and Handling: Protocol A utilizes benzoyl isothiocyanate, which is commercially available and, while being a lachrymator, is generally safer to handle than thiophosgene. Thiophosgene, used in Protocol B, is highly toxic, corrosive, and requires specialized handling procedures, which may not be available in all laboratory settings.

Reaction Conditions and Robustness: Protocol A involves relatively mild reaction conditions and standard laboratory techniques. The reactions are generally clean, and the purification is often straightforward. Protocol B requires stricter control of temperature and moisture, and the ammonolysis step can be less predictable.

Yield and Purity: While both protocols can provide the desired product in good yields, Protocol A is often favored for its higher reproducibility and the easier purification of the final product. The potential for side reactions in Protocol B can lead to lower isolated yields and the need for more rigorous purification.

Recommendation for Reproducibility: For researchers prioritizing a reliable and reproducible synthesis of 4-(4-fluorophenyl)piperazine-1-carbothioamide, Protocol A is the recommended choice . Its reliance on more stable and less hazardous reagents, coupled with more predictable reaction outcomes, makes it a more robust method for routine synthesis. Protocol B, while a viable alternative, presents significant safety and handling challenges that may compromise its reproducibility in a standard laboratory setting.

Conclusion

The synthesis of 4-(4-fluorophenyl)piperazine-1-carbothioamide can be successfully achieved through multiple synthetic routes. This guide has provided a detailed comparison of two distinct protocols, highlighting the key factors that influence their reproducibility. By understanding the nuances of each method, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific needs, ensuring the efficient and reliable production of this valuable chemical intermediate.

References

  • Sharma, S., & Iyer, R. N. (1976). Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, 2,5-disubstituted-1,3,4-thiadiazoles and 3,5-disubstituted-1,2,4-triazoles as potential anthelmintic agents. Indian Journal of Chemistry, 14B, 532-535.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Patai, S. (Ed.). (1977).
Validation

Structural Validation of 4-(4-Fluorophenyl)piperazine-1-carbothioamide: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development. As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating the 3D arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development.

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating the 3D architecture of novel pharmacophores. For small molecules like 4-(4-Fluorophenyl)piperazine-1-carbothioamide (CAS 25565-70-2)—a versatile building block with a molecular weight of 239.31 g/mol —confirming the exact stereochemistry and electronic distribution is non-negotiable before advancing to biological assays.

This guide objectively compares Single-Crystal X-ray Diffraction (XRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), providing field-proven protocols and causality-driven insights to ensure your structural data is rigorously self-validating.

The Causality of Technique Selection: Why X-ray Crystallography?

When validating piperazine-carbothioamide derivatives, the analytical method chosen must resolve specific geometric nuances. In carbothioamides, the nitrogen lone pair delocalizes into the thiocarbonyl π -system. This resonance creates a partial double-bond character between the carbon and nitrogen atoms, restricting free rotation and locking the molecule into specific conformational states.

[1]. By analyzing the electron density map, we can experimentally measure the C−N bond length. In structurally similar piperazine-1-carbothioamides, this bond is typically compressed to ~1.34–1.36 Å (significantly shorter than a standard C−N single bond of ~1.47 Å)[2].

While NMR is excellent for confirming bulk connectivity and solution-state dynamics, it infers 3D geometry through indirect measurements (like NOE cross-relaxation). Cryo-EM, conversely, is revolutionary for massive macromolecular complexes but lacks the resolution required for ab initio validation of a 239 Da small molecule in isolation. Therefore, small-molecule XRD remains the definitive tool for absolute geometric validation.

Comparative Performance Data: X-ray vs. Orthogonal Techniques

To select the optimal validation pathway, researchers must weigh resolution against sample state. The table below summarizes the comparative performance of these techniques specifically for small-molecule structural validation.

ParameterSingle-Crystal X-ray CrystallographyMulti-Nuclear NMR Spectroscopy (1D/2D)Cryo-Electron Microscopy (Cryo-EM)
Primary Application Absolute 3D atomic coordinate determination.Solution-state connectivity and dynamic rotamer analysis.Target-ligand complex mapping (for large proteins >50 kDa).
Resolution Limit < 0.8 Å (Atomic resolution).N/A (Distance constraints up to ~5 Å via NOESY).~1.2 to 3.0 Å (Highly dependent on complex size).
Sample Requirement ~1-5 mg of high-purity, diffraction-quality single crystals.~5-15 mg dissolved in a deuterated solvent (e.g., CDCl3​ ).< 1 mg of protein-ligand complex vitrified in amorphous ice.
Key Strength for this Molecule Directly measures the restricted C−N carbothioamide bond length[2]. 19F -NMR unambiguously confirms the para-fluoro substitution environment.Visualizes how the fluorophenyl moiety fits into a target receptor pocket.
Primary Limitation Requires successful crystal growth (often the bottleneck).Cannot provide absolute stereochemical coordinates directly.Ineffective for isolated small molecules (< 500 Da).

Visualizing the Validation Workflow

A robust structural validation pipeline does not rely on a single technique. Instead, it utilizes a parallel approach where XRD provides the static architectural blueprint, and NMR validates the dynamic behavior of the molecule in solution.

Workflow Start Synthesis of 4-(4-Fluorophenyl) piperazine-1-carbothioamide Cryst Crystallization Trials (EtOH/DCM, Slow Evap) Start->Cryst NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR Parallel Pipeline Eval Diffraction-Quality Crystals? Cryst->Eval XRD X-ray Diffraction (160K) Direct Methods Eval->XRD Yes Eval->NMR No Model Atomic Model Refinement (R-factor < 5%) XRD->Model SolState Solution-State Dynamics & Rotamer Analysis NMR->SolState Valid Orthogonal Structural Validation Model->Valid SolState->Valid

Workflow for structural validation of 4-(4-Fluorophenyl)piperazine-1-carbothioamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent the propagation of artifacts.

Protocol A: Small Molecule X-ray Crystallography

Objective: Obtain an atomic-resolution (< 0.8 Å) structure to confirm the piperazine chair conformation and carbothioamide planarity.

Step 1: Supersaturation and Crystal Growth

  • Action: Dissolve 5 mg of purified 4-(4-Fluorophenyl)piperazine-1-carbothioamide in a minimal volume of a 1:1 mixture of Ethanol/Dichloromethane. Filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: The mixed-solvent system allows the highly volatile DCM to evaporate first, slowly driving the solution into supersaturation while the ethanol maintains solubility, promoting the growth of highly ordered, single-crystal plates rather than amorphous precipitate.

Step 2: Cryogenic Mounting and Data Collection

  • Action: Select a crystal with distinct faces (e.g., 0.2 x 0.1 x 0.1 mm) under polarized light. Mount it on a glass fiber or cryo-loop using paratone oil and immediately transfer it to the goniometer under a nitrogen cold stream at 160 K .

  • Causality: [2]. This is critical for accurately resolving the electron density of the terminal fluorine atom, which is highly susceptible to thermal smearing at room temperature.

Step 3: Phase Resolution and Refinement (The Self-Validation Step)

  • Action: Process the diffraction images to generate an electron density map. Because the molecule is small (< 1000 Da), use Direct Methods (e.g., SHELXT) to solve the phase problem mathematically. Refine the structure using least-squares minimization.

  • Validation Check: A structurally sound small-molecule model must refine to an [3]. Additionally, run the derived coordinates through the[4]. Mogul compares your experimental bond lengths against the Cambridge Structural Database (CSD); the C−N carbothioamide bond must fall within the statistically accepted range (~1.35 Å) to confirm structural sanity.

Protocol B: Orthogonal Validation via Multi-Nuclear NMR

Objective: Confirm that the solid-state crystal structure represents the dominant conformation in solution.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% TMS as an internal standard). Transfer to a 5 mm NMR tube.

Step 2: 19F -NMR Acquisition

  • Action: Acquire a 1D 19F -NMR spectrum (typically at 376 MHz on a 400 MHz console).

  • Causality: The fluorine atom on the para-position of the phenyl ring provides a highly sensitive, isolated signal. A single, sharp multiplet confirms the purity of the fluorophenyl moiety without the overlapping complexities found in the aromatic region of the 1H -NMR spectrum.

Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Validation Check: Look for cross-peaks between the piperazine ring protons and the aromatic protons of the fluorophenyl group. The presence and intensity of these through-space interactions must geometrically align with the interatomic distances calculated from your X-ray crystal structure. If the NMR distance constraints contradict the X-ray model, it indicates the molecule adopts a different rotameric state in solution compared to the crystal lattice.

References
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 6(8), 771–782. Available at:[Link]

  • Al-Sanea, M. M., Blacque, O., & El-Emam, A. (2023). "Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S." Zeitschrift für Kristallographie - New Crystal Structures, 238(2). Available at:[Link]

  • Smart, O. S., et al. (2018). "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D: Structural Biology, 74(3), 203-224. Available at:[Link]

  • ProteinStructures.com. (n.d.). "Protein X-Ray Structure Validation: Key Criteria." Available at:[Link]

Sources

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